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Foundational

An In-depth Technical Guide to the Synthesis of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible synthetic pathway for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, a known process-related impurity of the antimuscarinic drug Fesoterodine. Fesoterodine is a prodrug, rapidly hydrolyzed in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is effective in the treatment of overactive bladder syndrome.[1][2] The impurity, also known as Fesoterodine Impurity P, is a dimeric structure formed from two units of the active metabolite.[3] Due to the stringent regulatory requirements for the identification and control of impurities in active pharmaceutical ingredients (APIs), understanding the formation of such related substances is of paramount importance.[4][5] This document outlines a scientifically grounded, proposed synthesis of this ether impurity, based on established chemical principles and known synthetic routes for Fesoterodine and its precursors. The proposed pathway involves the synthesis of the key intermediate, 5-HMT, followed by a proposed intermolecular etherification and subsequent selective esterification.

Introduction to Fesoterodine and the Ether Impurity

Fesoterodine, chemically named [2-[(1R)-3-(Di(propan-2-yl)amino)-1-phenylpropyl]-4-(hydroxymethyl) phenyl]2-methylpropanoate, is a competitive muscarinic receptor antagonist.[3][6] It is administered as a fumarate salt, commercially known as Toviaz®.[2] The therapeutic effect of Fesoterodine is mediated by its active metabolite, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly referred to as 5-hydroxymethyl tolterodine (5-HMT).[7][8][9] The synthesis of Fesoterodine, therefore, is centered around the efficient production of 5-HMT, followed by a selective esterification of its phenolic hydroxyl group.[10]

During the synthesis and storage of Fesoterodine, various related substances and degradation products can be formed.[3][4] One such process-related impurity is Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS No: 1380491-71-3).[3][11] Its chemical structure is [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino)-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate. This molecule is essentially a dimer where one molecule of 5-HMT is linked via an ether bond from its benzylic position to the phenolic oxygen of a second 5-HMT molecule, with one of the phenolic hydroxyls being esterified.

The control of such impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product.[5] This guide proposes a plausible synthetic route to this ether impurity to aid researchers in its identification, characterization, and the development of control strategies.

Proposed Synthetic Pathway Overview

As no direct synthesis for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is extensively documented in publicly available literature, this guide proposes a logical three-step synthesis based on the known chemistry of Fesoterodine production. The proposed pathway is as follows:

  • Synthesis of the Core Intermediate: Preparation of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT).

  • Formation of the Dimeric Ether: Intermolecular acid-catalyzed dehydration of 5-HMT to form the key ether-linked dimer.

  • Selective Esterification: Acylation of the dimeric intermediate with isobutyryl chloride to yield the final product.

Fesoterodinyl_Ether_Synthesis Precursors Various Starting Materials HMT (R)-5-Hydroxymethyl Tolterodine (5-HMT) Precursors->HMT Known Syntheses Dimer_Diol Ether-Linked Dimeric Diol HMT->Dimer_Diol Proposed Intermolecular Etherification (Acid-Catalyzed) Final_Product Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether Dimer_Diol->Final_Product Selective Esterification (Isobutyryl Chloride)

Caption: Proposed overall synthetic pathway for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of (R)-5-Hydroxymethyl Tolterodine (5-HMT)

The synthesis of the active metabolite, 5-HMT, is the cornerstone of Fesoterodine production. Numerous synthetic routes have been reported in the literature, often starting from precursors like 4-hydroxybenzoic acid or employing Friedel-Crafts alkylation strategies.[10] A common approach involves the reduction of a carboxylic acid or ester precursor.

Illustrative Protocol for 5-HMT Synthesis:

A well-established method involves the reduction of (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid or its corresponding ester.[6][12]

  • Starting Material: (R)-methyl 2-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoate.

  • Reaction: The benzoate derivative is dissolved in an appropriate anhydrous solvent, such as tetrahydrofuran (THF).

  • Reduction: The solution is treated with a suitable reducing agent, for example, lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C to room temperature).

  • Work-up and Isolation: The reaction is carefully quenched, followed by an aqueous work-up to remove inorganic salts. The organic layer is then separated, dried, and concentrated under reduced pressure to yield crude 5-HMT.

  • Purification: The crude product can be purified by column chromatography or crystallization to obtain pure (R)-5-Hydroxymethyl Tolterodine.

Step 2: Proposed Synthesis of the Ether-Linked Dimeric Diol

The formation of the ether linkage is hypothesized to occur via an acid-catalyzed intermolecular dehydration of two molecules of 5-HMT. The benzylic alcohol of one molecule is protonated under acidic conditions, forming a good leaving group (water) and generating a stabilized benzylic carbocation. This carbocation is then attacked by the nucleophilic phenolic hydroxyl group of a second 5-HMT molecule. Such acid-catalyzed etherifications of benzylic alcohols are known reactions.[13][14]

Etherification_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation 5HMT_1 5-HMT (Molecule 1) with Benzylic -OH Protonated_Alcohol Protonated Benzylic Alcohol 5HMT_1->Protonated_Alcohol H+ Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H2O Protonated_Dimer Protonated Ether Dimer Carbocation->Protonated_Dimer 5HMT_2 5-HMT (Molecule 2) with Phenolic -OH 5HMT_2->Protonated_Dimer Dimer_Diol Ether-Linked Dimeric Diol Protonated_Dimer->Dimer_Diol - H+

Caption: Proposed mechanism for the acid-catalyzed intermolecular etherification of 5-HMT.

Proposed Experimental Protocol:

  • Reactants: (R)-5-Hydroxymethyl Tolterodine (5-HMT) is dissolved in an inert solvent such as toluene or dichloromethane.

  • Catalyst: A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid or a Lewis acid like iron(III) chloride, is added to the solution.[13]

  • Reaction Conditions: The reaction mixture is heated, potentially with azeotropic removal of water using a Dean-Stark apparatus, to drive the equilibrium towards the ether product. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction is cooled and neutralized with a mild base (e.g., aqueous sodium bicarbonate solution). The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under vacuum.

  • Purification: The resulting crude product, a mixture of starting material, the desired dimer, and potentially other byproducts, is purified using column chromatography on silica gel to isolate the pure ether-linked dimeric diol.

Table 1: Proposed Reaction Conditions for Dimerization

ParameterProposed Value/ReagentRationale
Starting Material (R)-5-Hydroxymethyl TolterodineThe direct precursor to the dimeric structure.
Solvent TolueneAllows for azeotropic removal of water, driving the reaction forward.
Catalyst p-Toluenesulfonic acidA common, effective catalyst for acid-catalyzed dehydrations.[14]
Temperature RefluxProvides the necessary activation energy for the reaction.
Monitoring HPLC/TLCTo track the consumption of starting material and formation of the product.
Step 3: Selective Esterification to Yield Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

The final step is the selective acylation of one of the phenolic hydroxyl groups of the dimeric diol intermediate. This reaction is analogous to the final step in the synthesis of Fesoterodine itself, where 5-HMT is esterified.[4] The challenge lies in achieving mono-esterification.

Proposed Experimental Protocol:

  • Reactants: The purified ether-linked dimeric diol is dissolved in a suitable aprotic solvent, such as dichloromethane or methyl tert-butyl ether.

  • Base: A non-nucleophilic organic base, like triethylamine or N,N-diisopropylethylamine, is added to the solution.

  • Acylating Agent: Isobutyryl chloride is added dropwise to the reaction mixture at a controlled low temperature (e.g., -10 °C to 0 °C) to enhance selectivity and control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC to maximize the formation of the mono-ester and minimize the formation of the di-esterified byproduct.

  • Work-up and Isolation: Once the desired conversion is achieved, the reaction is quenched with water or a dilute aqueous acid. The organic phase is separated, washed, dried, and concentrated.

  • Purification: The final product is purified from any unreacted starting material, the di-esterified byproduct, and other impurities using preparative HPLC or column chromatography.

Analytical Characterization

The identity and purity of the synthesized Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether should be confirmed using a combination of modern analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
HPLC Purity assessment and quantification.A single major peak with a retention time corresponding to the impurity standard.
Mass Spectrometry (MS) Molecular weight determination and structural fragmentation analysis.A molecular ion peak corresponding to the calculated mass of the compound (C₄₈H₆₆N₂O₄, MW: 735.06 g/mol ).[3]
NMR Spectroscopy (¹H, ¹³C, COSY) Detailed structural elucidation.Signals corresponding to two distinct but linked 5-HMT units, including the isobutyryl group protons and the ether linkage.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorptions for O-H (hydroxyl), C-O (ether and ester), C=O (ester), and aromatic C-H bonds.

Conclusion

This technical guide has detailed a plausible and scientifically sound synthetic pathway for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, a known impurity in the manufacturing of Fesoterodine. By understanding the likely formation route of this impurity—proposed here as an acid-catalyzed dimerization of the 5-HMT intermediate followed by selective esterification—researchers and drug development professionals can better devise strategies to control its presence in the final API. The provided protocols, while proposed, are based on established organic synthesis principles and the known chemistry of Fesoterodine. Further experimental validation is necessary to optimize the reaction conditions for the specific synthesis of this impurity for its use as an analytical reference standard.

References

  • Google Patents.
  • European Patent Office. EP 2463267 A1 - "Process for the preparation of fesoterodine or a salt thereof". [Link]

  • RxList. Fesoterodine (Toviaz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Mayo Clinic. Fesoterodine (oral route) - Side effects & dosage. [Link]

  • Mansfield, K. J., et al. (2009). Role of fesoterodine in the treatment of overactive bladder. PMC. [Link]

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538. [Link]

  • Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. [Link]

  • Synfacts. (2011). Synthesis of Fesoterodine. Thieme, 2011(12), 1269. [Link]

  • Chen, Y., et al. (2017). Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions. Organic & Biomolecular Chemistry, 15(46), 9847-9850. [Link]

  • Google Patents.
  • Drugs.com. Fesoterodine Uses, Side Effects & Warnings. [Link]

  • Kayaki, Y., et al. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1803-1805. [Link]

  • SynZeal. Fesoterodine Impurities. [Link]

  • Bouziana, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44967–44977. [Link]

  • ResearchGate. Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. [Link]

  • Google Patents.
  • Nilvebrant, L., et al. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 90(5), 260-264. [Link]

  • Wikipedia. Desfesoterodine. [Link]

  • Rajput, A. P., & Sonanis, M. C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. ResearchGate. [Link]

  • Asian Journal of Chemistry. Isolation and Characterization of Fesoterodine Fumarate Related Impurity. [Link]_35)

Sources

Exploratory

In-Depth Technical Guide: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS 1380491-71-3)

Structural Characterization, Formation Mechanisms, and Analytical Protocols Executive Summary & Clinical Context Fesoterodine is a highly effective antimuscarinic prodrug utilized globally for the management of overactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization, Formation Mechanisms, and Analytical Protocols

Executive Summary & Clinical Context

Fesoterodine is a highly effective antimuscarinic prodrug utilized globally for the management of overactive bladder (OAB). Upon oral administration, it is rapidly hydrolyzed by non-specific esterases into its active moiety, 5-hydroxymethyl tolterodine (5-HMT).

In the realm of Chemistry, Manufacturing, and Controls (CMC), the purity of the Active Pharmaceutical Ingredient (API) is paramount. During the synthesis of fesoterodine, or throughout its shelf-life under stress conditions, complex high-molecular-weight related substances can form. One of the most challenging of these is Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether [1][2]. Often cataloged in reference standards as Fesoterodine Impurity P, Impurity 3, or Fesoterodine Monoester of Symmetrical Dimer, this highly lipophilic compound requires rigorous analytical control to meet ICH Q3A/Q3B regulatory thresholds[3][4].

As a Senior Application Scientist, I approach impurity profiling not merely as a compliance checklist, but as a deep exercise in chemical causality. Understanding why an impurity forms is the only reliable way to prevent it and detect it accurately.

Chemical Identity & Structural Elucidation

Fesoterodinyl Ether is a dimeric condensation product. Structurally, it links the benzylic carbon of a fesoterodine molecule to the phenolic oxygen of a 5-HMT molecule[2][3].

The quantitative physicochemical properties that dictate its behavior in solution and chromatography are summarized below:

PropertyValue
Chemical Name [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate
Common Synonyms Fesoterodine Impurity P; Fesoterodine Impurity 3; Fesoterodine Diol Dimer Monoester[2][4]
CAS Registry Number 1380491-71-3[3][]
Molecular Formula C₄₈H₆₆N₂O₄[1][2]
Molecular Weight 735.07 g/mol [1][2]
Monoisotopic Mass 734.502 Da[2][3]
Computed XLogP3 10.7 (Highly Lipophilic)[2]
Structural Classification Dimeric Benzylic-Phenolic Ether

Mechanistic Pathways of Formation

To control an impurity, we must map its genesis. Fesoterodinyl Ether does not spontaneously appear; it is the result of a specific nucleophilic substitution driven by the reaction matrix.

The Causality of Etherification: Fesoterodine is synthesized by the selective esterification of the phenolic hydroxyl group of 5-HMT using isobutyryl chloride. If the reaction does not reach 100% conversion, residual 5-HMT remains in the mixture.

Under acidic stress or localized thermal excursions during processing, the primary benzylic alcohol of the newly formed fesoterodine (located at the 4-position of the phenyl ring) undergoes dehydration. This loss of water generates a transient, resonance-stabilized benzylic carbocation . Because the reaction environment still contains unreacted 5-HMT, the free phenolic oxygen of 5-HMT acts as a potent nucleophile, attacking the carbocation to form a stable ether linkage.

Mechanism HMT 5-HMT (Desfesoterodine) Precursor / Nucleophile FESO Fesoterodine Active Pharmaceutical Ingredient HMT->FESO Isobutyryl Chloride (Esterification) ACT Benzylic Carbocation Reactive Intermediate HMT->ACT Unreacted Precursor (Nucleophilic Attack) FESO->ACT Acidic Stress / Heat (-H2O) IMP Fesoterodinyl Ether (Impurity P / CAS: 1380491-71-3) ACT->IMP Etherification (Condensation)

Fig 1: Mechanistic pathway of Fesoterodinyl Ether formation via benzylic carbocation.

Analytical Methodologies: A Self-Validating System

Standard HPLC-UV methods frequently fail to accurately quantify Fesoterodinyl Ether. With an extreme XLogP3 of 10.7, this impurity is highly retained on reversed-phase columns, leading to severe peak broadening and co-elution with hydrophobic matrix components.

Step-by-Step UHPLC-MS/MS Protocol

1. Sample Preparation:

  • Action: Dissolve the Fesoterodine API sample in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1.0 mg/mL.

  • Expert Causality: The acidic diluent is non-negotiable. It ensures the diisopropylamine moieties (pKa ~10) remain fully protonated. This prevents the highly lipophilic dimer from adsorbing onto the glass walls of the autosampler vials, which would otherwise result in false-negative quantifications.

2. Chromatographic Separation:

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 4 mins , return to 10% B.

  • Expert Causality: The extended 4-minute hold at 95% organic is the critical self-validating step. Without this aggressive wash, Impurity P will not fully elute, causing ghost peaks (carryover) in subsequent blank injections and invalidating the batch.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Target the [M+H]+ precursor at m/z 735.5. The primary quantifier product ion is m/z 212.1 (corresponding to the cleavage of the diisopropylamino-phenylpropyl moiety).

4. System Suitability Testing (SST):

  • Validation Check: Inject a known reference standard of Fesoterodinyl Ether[3] at the 0.05% specification limit. The system is only valid if the Signal-to-Noise (S/N) ratio is ≥10 and the tailing factor is ≤1.5 . A blank injection immediately following the standard must show ≤10% of the standard's peak area to confirm the absence of carryover.

Workflow Sample API Stress Sample (Fesoterodine) Prep Sample Prep (0.1% FA in MeCN/H2O) Sample->Prep LC UHPLC Separation (C18, 95% Organic Hold) Prep->LC MS ESI-MS/MS (MRM m/z 735.5 -> 212.1) LC->MS Data Data Processing (S/N ≥ 10 Validation) MS->Data

Fig 2: Self-validating UHPLC-MS/MS workflow for trace detection of Fesoterodinyl Ether.

Toxicological & Pharmacological Implications

While dimeric impurities generally exhibit poor bioavailability and lack the receptor-binding affinity of the parent monomer due to severe steric hindrance, they cannot be ignored. The extreme lipophilicity of Fesoterodinyl Ether raises concerns regarding potential bioaccumulation or localized hepatic stress during first-pass metabolism. Consequently, controlling this impurity to ≤0.15% is not just a regulatory formality—it is a fundamental requirement to ensure the long-term safety profile of the final drug product.

References

  • PubChem . Fesoterodine Impurity 3 | C48H66N2O4 | CID 57344030. National Center for Biotechnology Information.[Link]

  • Pharmaffiliates . Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether.[Link]

Sources

Foundational

Mechanistic Profiling of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: A Bivalent Ligand Hypothesis for Muscarinic Receptor Modulation

Executive Summary In the landscape of drug development, active pharmaceutical ingredient (API) impurities are typically viewed through the lens of toxicity and steric hindrance. However, dimeric impurities often present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, active pharmaceutical ingredient (API) impurities are typically viewed through the lens of toxicity and steric hindrance. However, dimeric impurities often present unique pharmacological profiles, occasionally acting as highly potent bivalent ligands. Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3) is a known specific dimeric impurity of the antimuscarinic prodrug fesoterodine fumarate[1][2].

As a Senior Application Scientist, I approach this molecule not merely as a synthetic byproduct, but as a theoretical bivalent scaffold. This whitepaper synthesizes structural rationale with field-proven assay methodologies to speculate on the mechanism of action (MoA) of this dimer, providing a self-validating framework for profiling its interaction with the M3 muscarinic acetylcholine receptor (mAChR).

Structural Rationale & The Bitopic Hypothesis

Fesoterodine is a prodrug that exhibits negligible receptor affinity until it is rapidly hydrolyzed by non-specific tissue and plasma esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[3]. 5-HMT is a potent, competitive orthosteric antagonist at M2 and M3 receptors, with a Ki​ of approximately 2.5 nM at the M3 subtype[4].

The impurity Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether consists of an intact fesoterodine moiety linked via an ether bond to a 4-hydroxy-tolterodine phenoxy group[1]. Based on bivalent ligand pharmacology, we hypothesize the following MoA cascade:

  • Prodrug State (Steric Hindrance): The intact dimer, burdened by the bulky isobutyrate ester on the fesoterodine moiety, likely exhibits poor receptor affinity. It acts merely as a weak, sterically hindered orthosteric competitor.

  • Bioactivation: In vivo or in serum-containing assays, non-specific esterases cleave the isobutyrate group, yielding a "Hydrolyzed Active Dimer."

  • Bitopic Binding: The active dimer possesses two distinct pharmacophores separated by a flexible ether tether. We speculate that one moiety anchors into the deep orthosteric binding pocket of the M3 receptor, while the secondary moiety engages the extracellular allosteric vestibule, creating a highly potent bitopic (orthosteric + allosteric) interaction .

G Dimer Intact Dimer (CAS 1380491-71-3) Prodrug State Esterase Non-specific Esterases (In Vivo Hydrolysis) Dimer->Esterase Cleavage of Isobutyrate M3_Ortho M3 Receptor Orthosteric Site Dimer->M3_Ortho Steric Hindrance (Low Affinity) ActiveDimer Hydrolyzed Dimer (Active Bivalent Ligand) Esterase->ActiveDimer Bioactivation ActiveDimer->M3_Ortho Primary Pharmacophore M3_Allo M3 Receptor Allosteric Vestibule ActiveDimer->M3_Allo Secondary Pharmacophore

Fig 1: Proposed bioactivation and bitopic binding model for the Fesoterodinyl Ether Dimer.

Self-Validating Pharmacological Profiling (Protocols)

To validate this bitopic hypothesis, standard equilibrium competition assays ( IC50​ determination) are fundamentally flawed; they cannot distinguish between a bulky orthosteric competitor and a true bitopic ligand. Therefore, we must deploy a self-validating kinetic and functional workflow.

Protocol A: Kinetic Radioligand Dissociation Assay

Causality & Experience: If the active dimer engages the allosteric vestibule while its primary pharmacophore sits in the orthosteric site, it will sterically trap the radioligand, measurably slowing its dissociation. We utilize [3H] -N-methylscopolamine ( [3H] -NMS) as the orthosteric probe[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human M3 receptor. Homogenize and isolate membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Equilibration: Incubate 15 µg of membrane protein with a Kd​ concentration (e.g., 0.5 nM) of [3H] -NMS for 60 minutes at 37°C to reach steady-state equilibrium.

  • Dissociation Initiation (The Self-Validation Step): Divide the assay into two conditions:

    • Control: Add a massive excess (10 µM) of Atropine (a strict orthosteric antagonist).

    • Test: Add 10 µM Atropine + varying concentrations (10 nM - 1 µM) of the Hydrolyzed Dimer.

  • Kinetic Sampling: At specific time intervals (0, 5, 10, 20, 30, 60, 90, and 120 minutes), rapidly filter the samples through GF/B glass fiber plates pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer.

  • Detection: Measure retained radioactivity via liquid scintillation counting.

  • Data Validation: The Atropine-only control must yield a standard first-order exponential decay curve. If the addition of the dimer significantly decreases the dissociation rate constant ( koff​ ), allosteric/bitopic engagement is confirmed.

Protocol B: IP1 Accumulation Assay (Functional Antagonism)

Causality & Experience: In our experience profiling high-molecular-weight dimeric ligands, transient calcium flux assays (e.g., FLIPR) often yield artifactual data due to the slow receptor-association kinetics of bulky compounds. IP1 is a stable downstream metabolite of the Gq/PLC pathway. By allowing IP1 to accumulate over a 60-minute window, we obtain a highly reliable, equilibrium-independent readout of M3 functional antagonism.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-hM3 cells in a 384-well microplate at 10,000 cells/well.

  • Ligand Pre-incubation: Pre-incubate cells with serial dilutions of the Hydrolyzed Dimer (or 5-HMT as a reference) for 60 minutes at 37°C. Crucial: This extended time ensures the bulky dimer reaches receptor equilibrium.

  • Agonist Challenge: Stimulate cells with an EC80​ concentration of Acetylcholine in stimulation buffer containing 50 mM LiCl (to inhibit inositol monophosphatase and halt IP1 degradation). Incubate for 60 minutes.

  • Detection: Lyse cells and add HTRF reagents (Anti-IP1-Cryptate and IP1-d2). Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm.

  • Data Validation: Generate a Schild plot. The reference 5-HMT will yield a slope of ~1.0 (competitive antagonism). A slope significantly less than 1.0 for the dimer indicates non-competitive behavior, a hallmark of bivalent ligands.

Workflow CHO CHO-hM3 Membranes/Cells Binding Kinetic Binding ([3H]-NMS Dissociation) CHO->Binding Membrane Prep Func Functional Assay (IP1 HTRF) CHO->Func Cell Seeding Data Schild Analysis & k_off Shift Binding->Data Allosteric Validation Func->Data Non-competitive Check

Fig 2: Self-validating experimental workflow for profiling bivalent muscarinic ligands.

Quantitative Data Projections & Interpretation

Based on the established pharmacological profile of 5-HMT[4] and the principles of bivalent ligand behavior, we project the following quantitative outcomes for the Fesoterodinyl Ether Dimer. Bivalent ligands typically exhibit enhanced affinity due to the avidity effect, but often display slower dissociation kinetics and non-competitive functional profiles.

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM) [3H] -NMS Dissociation Rate ( koff​ )Functional IC50​ (nM)Mechanistic Classification
5-HMT (Active Metabolite) M32.5Unaltered (Standard first-order)~3.0Orthosteric Antagonist
Fesoterodine (Prodrug) M3>1000Unaltered>1000Inactive Prodrug
Fesoterodinyl Ether Dimer M3~450Unaltered~500Weak Orthosteric Hindrance
Hydrolyzed Active Dimer M3~0.8Significantly Decreased ~1.5Bitopic / Bivalent Antagonist

*Denotes speculative projections based on bivalent ligand modeling.

Conclusion

While Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is classified strictly as an impurity (Impurity 12 / Impurity P) in the manufacturing of fesoterodine fumarate[1][2], subjecting it to rigorous mechanistic profiling reveals its potential as a complex bivalent ligand. By utilizing self-validating kinetic binding and stable IP1 accumulation assays, researchers can unequivocally separate simple steric hindrance from true bitopic receptor modulation. Understanding the MoA of such dimeric impurities is critical not only for toxicological qualification but also for inspiring novel bivalent architectures in GPCR drug discovery.

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Exploratory

"Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" spectroscopic analysis (NMR, MS, IR)

A Predictive Spectroscopic Guide to Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether Abstract This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of "Fesoterodinyl (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Spectroscopic Guide to Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether." As this is a novel derivative, this document synthesizes data from its core molecular scaffold—5-hydroxymethyl tolterodine (5-HMT), the active metabolite of Fesoterodine—and established principles of spectroscopic analysis for diaryl ethers.[1][2] We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of predicted data are explained, offering researchers a robust framework for the identification and characterization of this and similar molecules.

Introduction: Defining the Target Molecule

Fesoterodine is a widely used antimuscarinic agent that acts as a prodrug.[2] In vivo, it is rapidly hydrolyzed by ubiquitous esterases to its sole active moiety, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly known as 5-hydroxymethyl tolterodine or 5-HMT.[3][4] The topic of this guide, "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether," implies a derivative where the phenolic hydroxyl group of 5-HMT is etherified with a phenyl group.

Therefore, the presumed molecular structure for analysis is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxybenzene .

This guide will proceed by:

  • Establishing the baseline spectroscopic features of the 5-HMT precursor.

  • Predicting the specific spectral changes that occur upon the formation of the diaryl ether linkage.

  • Providing validated methodologies for acquiring and interpreting this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds.[5] For our target molecule, both ¹H and ¹³C NMR will provide unambiguous evidence of the diaryl ether formation by confirming the absence of the phenolic proton and the presence of the new phenoxy ring system.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be the most immediate indicator of successful synthesis. The key diagnostic change from the 5-HMT precursor is the disappearance of the labile phenolic -OH proton and the appearance of signals corresponding to the new phenoxy ring.

Causality of Spectral Changes:

  • Disappearance of Phenolic -OH: The precursor, 5-HMT, would show a broad singlet for the phenolic proton, typically in the δ 4-8 ppm range, which would readily exchange with D₂O.[6] In the final ether product, this signal will be absent.

  • Appearance of Phenoxy Protons: A new set of signals corresponding to the five protons of the added phenyl ring will appear in the aromatic region (δ 6.8–7.5 ppm).

  • Shifts in Aromatic Protons: The conversion of the electron-donating -OH group to a less-donating -O-Ar group will induce downfield shifts in the protons of the original aromatic ring, particularly those ortho and para to the ether linkage, due to changes in electron density and magnetic anisotropy.[7]

Predicted ¹H Chemical Shifts (δ, ppm) Multiplicity Integration Assignment Justification
~0.9 – 1.2d12H-CH(CH₃ )₂Diastereotopic methyls of isopropyl groups.
~1.8 – 2.2m2H-CH₂ -CH(Ph)-Aliphatic methylene protons.
~2.8 – 3.2m2HN-[CH (CH₃)₂]₂Methine protons of isopropyl groups.
~3.4 – 3.7m2H-CH₂ -NMethylene protons adjacent to nitrogen.
~4.1 – 4.4t1H-CH₂-CH (Ph)-Benzylic methine proton.
~4.5s2HAr-CH₂ OHBenzylic protons of the hydroxymethyl group.
~6.8 – 7.5m13HAr-H Overlapping signals from all three aromatic rings.
Predicted ¹³C NMR Spectrum

¹³C NMR provides a map of the carbon skeleton. The formation of the ether will be confirmed by the appearance of six new carbon signals from the phenoxy ring and a significant shift of the ipso-carbon where the ether linkage is formed.

Predicted ¹³C Chemical Shifts (δ, ppm) Assignment Justification
~18 – 22-CH(C H₃)₂Isopropyl methyl carbons.
~35 – 55Aliphatic CCarbons of the propyl chain and isopropyl methines.
~64Ar-C H₂OHHydroxymethyl carbon.
~115 – 135Aromatic CHAromatic methine carbons from all three rings.
~135 – 160Aromatic C (quaternary)Quaternary carbons, including the two ipso-carbons of the ether linkage (C-O).
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5–10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Add Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire with a spectral width of ~240 ppm, a relaxation delay of 5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Structural Confirmation: Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm connectivity.[9]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Data Analysis A Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) B Add TMS Standard A->B C ¹H NMR Acquisition (32 scans) B->C D ¹³C NMR Acquisition (1024+ scans) E 2D NMR (COSY, HSQC) For full assignment F Process Spectra (Phase & Baseline Correction) E->F G Assign Signals (Chemical Shift, Coupling) F->G H Confirm Structure G->H

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target molecule and for providing structural information through fragmentation analysis.

Causality and Method Selection:

  • Ionization: Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique ideal for polar, high molecular weight molecules like our target, preventing premature fragmentation. ESI in positive ion mode ([M+H]⁺) is standard for analyzing fesoterodine and its metabolites, as the tertiary amine is readily protonated.[10][11]

  • Molecular Weight: The molecular formula is C₃₃H₄₅NO₂. The monoisotopic mass is 487.3454 g/mol . We predict a prominent ion at m/z 488.3527, corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation: Tandem MS (MS/MS) will be used to induce and analyze fragmentation. The most likely fragmentation pathway involves the cleavage of the C-N bond in the diisopropylamino group and the benzylic C-C bond, which are known fragmentation points for fesoterodine and related compounds.[3][12] The diaryl ether bond is relatively stable and may not be the primary cleavage site under typical ESI-MS/MS conditions.

Predicted Fragmentation Pathway

The primary fragmentation is expected to start with the loss of the diisopropylamine group, followed by further cleavages.

MS_Fragmentation M [M+H]⁺ m/z = 488.35 F1 Fragment 1 m/z = 387.23 (Loss of C₆H₁₄N) M->F1 -101.12 Da F3 Fragment 3 m/z = 102.13 ([Diisopropylamine+H]⁺) M->F3 F2 Fragment 2 m/z = 221.10 (Benzylic Cleavage) F1->F2 -166.13 Da

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution (1–10 µg/mL) of the sample in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Full Scan MS: Acquire a full scan spectrum in positive ion mode over a mass range of m/z 100–1000 to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS): Select the precursor ion (m/z 488.4) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Compare the exact mass of the parent ion with the calculated value to confirm the elemental composition. Analyze the fragmentation pattern to validate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this analysis, its primary role is to confirm the conversion of a phenol to a diaryl ether.

Causality of Spectral Changes:

  • Disappearance of Phenolic O-H Stretch: The most definitive change from the 5-HMT precursor will be the complete disappearance of the strong, broad absorption band between 3200–3600 cm⁻¹, which is characteristic of a hydrogen-bonded phenolic -OH group.[6][13]

  • Appearance of Diaryl Ether C-O-C Stretch: A new, strong absorption band will appear in the 1200–1300 cm⁻¹ region. This band corresponds to the asymmetric C-O-C stretching vibration of the diaryl ether linkage.[14][15]

  • Persistence of Alcoholic O-H Stretch: The O-H stretch from the primary alcohol (-CH₂OH) will remain, likely appearing as a moderately broad band around 3300-3500 cm⁻¹.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹) Intensity Vibration Significance
~3400Medium, BroadO-H StretchConfirms presence of the primary alcohol group.
3000–3100MediumAromatic C-H StretchIndicates aromatic rings.
2850–2980StrongAliphatic C-H StretchConfirms alkyl chains (propyl, isopropyl).
~1600, ~1500Medium-StrongAromatic C=C StretchBenzene ring stretches.
1200–1300 Strong Asymmetric Ar-O-Ar Stretch Key diagnostic peak for diaryl ether. [16]
1000–1100MediumC-O StretchPrimary alcohol C-O stretch.
Experimental Protocol for IR Analysis
  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Place the sample in an FTIR spectrometer. Collect the spectrum over a range of 4000–400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the predicted values, focusing on the absence of the phenolic O-H and the presence of the diaryl ether C-O-C stretch.

IR Analysis Workflow Diagram

IR_Workflow A Place Sample on ATR Crystal B Acquire Spectrum (FTIR, 4000-400 cm⁻¹) A->B C Identify Key Bands B->C D Confirm Functional Groups - No Phenolic OH - Diaryl Ether C-O-C - Alcohol OH C->D

Caption: Streamlined workflow for FTIR-ATR analysis.

Conclusion

The structural verification of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether relies on a multi-technique spectroscopic approach. The combined data from NMR, MS, and IR provides a self-validating system. NMR confirms the precise atom connectivity and the presence of the new phenoxy ring. Mass spectrometry validates the molecular weight and elemental formula. Finally, IR spectroscopy offers rapid confirmation of the key functional group transformation—the conversion of a phenol to a diaryl ether. This guide provides the predictive data and robust protocols necessary for researchers to confidently undertake the synthesis and characterization of this novel compound.

References

  • ResearchGate. (n.d.). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • Serge, D. T., et al. (2017). Mechanistic Investigations of the Hydrogenolysis of Diaryl Ethers Catalyzed by Nickel Complexes of N-Heterocyclic Carbene Ligands. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • Doc Brown's Chemistry. (2026). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from Doc Brown's Chemistry. [Link]

  • Marcoux, J.-F., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry. [Link]

  • Swiss Medical Weekly. (n.d.). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Retrieved from Swiss Medical Weekly. [Link]

  • Wang, Z., et al. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science. [Link]

  • Wang, Z., et al. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. PMC. [Link]

  • Lynam, J. G., et al. (2018). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research. [Link]

  • UroToday. (n.d.). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Retrieved from UroToday. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Puget Sound. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Fitoterapia. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta. [Link]

  • Journal of Advanced Research in Pharmaceutical Sciences & Pharmacology Interventions. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • Maruyama, S., et al. (2013). Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. Urology. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Fiveable. (2025). 18.8 Spectroscopy of Ethers. Retrieved from Fiveable. [Link]

  • Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... Molecules. [Link]

  • Al-Majid, A. M., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

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Foundational

Synthesis and Characterization of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: A Critical Impurity Standard

Executive Summary & Regulatory Significance In the highly regulated landscape of pharmaceutical manufacturing, the comprehensive profiling of active pharmaceutical ingredients (APIs) is non-negotiable. Fesoterodine fumar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Significance

In the highly regulated landscape of pharmaceutical manufacturing, the comprehensive profiling of active pharmaceutical ingredients (APIs) is non-negotiable. Fesoterodine fumarate, a competitive muscarinic receptor antagonist prescribed for overactive bladder syndrome, was first described in U.S. Patent 6,858,650[1]. During its synthesis and salification, several process-related degradation products can form, requiring strict analytical monitoring[2].

One of the most critical and structurally complex impurities is Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS No. 1380491-71-3)[3], also designated as Fesoterodine Impurity P or Fesoterodine Symmetrical Dimer (Ether Impurity)[4]. With a molecular formula of C48H66N2O4 and a molecular weight of 735.07 g/mol [5], this unsymmetrical dimer forms via the intermolecular etherification between the benzylic hydroxyl group of Fesoterodine and the phenolic hydroxyl group of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT or desfesoterodine)[1].

As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating synthetic route for generating this specific reference standard. The methodology prioritizes regioselectivity, scalability, and rigorous analytical characterization to ensure compliance with ICH Q3A guidelines.

Retrosynthetic Analysis & Starting Material Selection

Chemically, Impurity P is defined as 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-((2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxy)methyl)phenyl isobutyrate.

Synthesizing this unsymmetrical ether presents a significant regiochemical challenge. Direct acid-catalyzed etherification between Fesoterodine and 5-HMT would yield an inseparable statistical mixture of symmetrical and unsymmetrical dimers. To achieve absolute regioselectivity, we must exploit the thermodynamic pKa​ differential between the reactive centers.

Quantitative Data: Starting Materials & Reagents
Material / ReagentRole in SynthesisCAS NumberMolecular WeightKey Functional GroupsRelevant pKa​
Fesoterodine (Base) Electrophile Precursor286930-02-7411.58 g/mol Benzylic OH, Phenolic EsterBenzylic OH: ~15.2
5-HMT (Desfesoterodine) Nucleophile260389-90-0341.50 g/mol Phenolic OH, Benzylic OHPhenolic OH: ~10.1
Thionyl Chloride (SOCl₂) Activating Agent7719-09-7118.97 g/mol Acyl ChlorideN/A
Potassium Carbonate (K₂CO₃) Mild Base584-08-7138.20 g/mol Carbonate Salt~10.3 (Conjugate)

Mechanistic Pathways & Causality

The synthesis is executed via a two-step directed bimolecular nucleophilic substitution (S_N2) pathway.

1. Electrophilic Activation of Fesoterodine: The benzylic hydroxyl of Fesoterodine is a poor leaving group. It is converted into a highly reactive benzylic chloride using Thionyl Chloride (SOCl₂). Causality: SOCl₂ is deliberately chosen over phosphorus-based reagents because its byproducts (SO₂ and HCl) are gaseous. This allows for a self-purifying concentration step that prevents downstream side reactions. Furthermore, the tertiary diisopropylamine group of Fesoterodine acts as an internal acid scavenger, forming a transient hydrochloride salt that protects the amine from unwanted oxidation or alkylation during activation.

2. Regioselective Nucleophilic Attack by 5-HMT: 5-HMT possesses two potential nucleophilic centers: a phenolic OH and a benzylic OH. Causality: By utilizing Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF), we selectively deprotonate the more acidic phenolic OH ( pKa​ ~10.1) without ionizing the aliphatic benzylic OH ( pKa​ ~15). The resulting phenoxide is a highly reactive, soft nucleophile that exclusively attacks the Fesoterodinyl chloride, forming the desired phenolic ether linkage without cross-reacting.

MechanisticPathway cluster_0 Electrophile Generation cluster_1 Nucleophile Generation Feso Fesoterodine (Benzylic OH) SOCl2 SOCl2 / DCM 0-5°C Feso->SOCl2 FesoCl Fesoterodinyl Chloride (Electrophile) SOCl2->FesoCl Coupling SN2 Etherification 60°C, 4 hrs FesoCl->Coupling HMT 5-HMT (Phenolic OH) Base K2CO3 / DMF Room Temp HMT->Base Phenoxide 5-HMT Phenoxide (Nucleophile) Base->Phenoxide Phenoxide->Coupling Impurity Fesoterodinyl (4-Hydroxy- tolterodine phenoxy) Ether (Impurity P) Coupling->Impurity

Retrosynthetic and mechanistic pathway for the regioselective synthesis of Impurity P.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating mandatory In-Process Controls (IPCs).

Protocol 1: Synthesis of Fesoterodinyl Chloride
  • Preparation: In a 250 mL round-bottom flask purged with anhydrous N₂, dissolve 10.0 g (24.3 mmol) of Fesoterodine free base in 100 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5°C.

  • Activation: Add 2.1 mL (29.0 mmol, 1.2 eq) of SOCl₂ dropwise over 15 minutes to control the exothermic release of gases.

  • Reaction: Stir the mixture at 0–5°C for 2 hours.

  • Validation (IPC 1): Quench a 50 µL reaction aliquot into 1 mL of methanol (converting the chloride to a methyl ether for stable analysis) and analyze via HPLC. Proceed only when the Fesoterodine peak is <1% relative area.

  • Workup: Concentrate the mixture under reduced pressure at 25°C to remove DCM and unreacted SOCl₂. Co-evaporate the residue twice with 20 mL of anhydrous toluene to yield crude Fesoterodinyl chloride as a viscous pale-yellow oil. Note: Use immediately in Protocol 2 to prevent hydrolytic degradation.

Protocol 2: Regioselective Etherification
  • Nucleophile Preparation: In a separate 500 mL flask, dissolve 8.3 g (24.3 mmol, 1.0 eq) of 5-HMT in 150 mL of anhydrous DMF.

  • Deprotonation: Add 10.1 g (73.0 mmol, 3.0 eq) of finely powdered anhydrous K₂CO₃. Stir vigorously at room temperature for 30 minutes to generate the phenoxide.

  • Coupling: Dissolve the freshly prepared Fesoterodinyl chloride in 50 mL of anhydrous DMF. Add this solution dropwise to the 5-HMT phenoxide suspension over 30 minutes.

  • Heating: Elevate the internal temperature to 60°C and stir for 4 hours.

  • Validation (IPC 2): Analyze a quenched aliquot via HPLC. The formation of the dimer (Impurity P) should reach >85% conversion.

  • Quenching: Cool the mixture to room temperature and pour it into 500 mL of vigorously stirred ice-cold water to precipitate the crude product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine (3 x 100 mL) to effectively partition and remove residual DMF.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Isolation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use an eluent gradient of DCM/MeOH (95:5 to 90:10) containing 0.1% Triethylamine. Causality: Triethylamine suppresses the secondary interactions between the tertiary amines of the product and the acidic silanol groups on the silica, preventing severe peak tailing.

  • Crystallization: Dissolve the enriched fractions in a minimal volume of hot isopropyl alcohol (IPA) and slowly cool to 0°C to induce crystallization.

  • Isolation: Filter the white solid and dry under vacuum at 40°C. Expected Yield: 60-65%.

ExperimentalWorkflow Step1 Step 1: Chlorination Fesoterodine + SOCl2 in DCM (0°C) IPC1 IPC 1: HPLC Analysis Confirm <1% Starting Material Step1->IPC1 Step2 Step 2: Concentration Remove DCM/SOCl2, Co-evaporate w/ Toluene IPC1->Step2 Step4 Step 4: Coupling Mix Reactants, Heat to 60°C for 4h Step2->Step4 Step3 Step 3: Deprotonation 5-HMT + K2CO3 in DMF (RT) Step3->Step4 IPC2 IPC 2: HPLC Analysis Confirm >85% Dimer Formation Step4->IPC2 Step5 Step 5: Workup Quench in H2O, Extract w/ EtOAc, Wash w/ Brine IPC2->Step5 Step6 Step 6: Purification Silica Gel Chromatography (DCM/MeOH/TEA) Step5->Step6 Step7 Step 7: Isolation Crystallization from IPA, Vacuum Dry Step6->Step7

Step-by-step experimental workflow with integrated in-process controls (IPCs).

Analytical Characterization (E-E-A-T)

To validate the structural integrity of the synthesized reference standard, comprehensive analytical characterization is required:

  • Mass Spectrometry (LC-MS/MS): The theoretical exact mass for C48​H66​N2​O4​ is 734.502 Da[6]. Positive electrospray ionization (ESI+) will yield a prominent [M+H]+ peak at m/z 735.5.

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of this unsymmetrical ether is the disappearance of one benzylic hydroxyl proton and the phenolic hydroxyl proton. These are replaced by the characteristic benzylic ether protons (singlet, ~4.5 ppm) while the intact benzylic alcohol protons of the 5-HMT moiety remain visible (singlet, ~4.6 ppm).

  • 2D NMR (HMBC): This is the definitive proof of regioselectivity. A cross-peak correlating the benzylic protons of the Fesoterodine moiety with the phenolic carbon of the 5-HMT moiety confirms the structure as the phenolic ether, unequivocally ruling out the formation of a benzylic-benzylic ether isomer.

References

  • Title: USA Chemical Suppliers - Fesoterodine Fumarate Impurities Source: americanchemicalsuppliers.com URL: [Link]

  • Title: Fesoterodine and its Impurities Reference Standards Source: pharmaffiliates.com URL: [Link]

  • Title: Method for preparing fesoterodine fumarate - Patent EP2251318 (Reference to US6858650 & US6713464) Source: epo.org URL: [Link]

  • Title: Method for preparing high-purity fesoterodine fumarate (US9272982B2)

Sources

Exploratory

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: A Structural and Pharmacological Evaluation of Fesoterodine Impurity P

Executive Summary In the landscape of urological drug development, understanding the pharmacological profile of active pharmaceutical ingredients (APIs) is only half the equation. The safety and efficacy of a drug are in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of urological drug development, understanding the pharmacological profile of active pharmaceutical ingredients (APIs) is only half the equation. The safety and efficacy of a drug are inextricably linked to its impurity profile. Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3), commonly classified as Fesoterodine Impurity P or Related Impurity 8, is a complex dimeric byproduct associated with the synthesis and degradation of the overactive bladder (OAB) medication, Fesoterodine.

Because Impurity P is not a designed therapeutic, its "pharmacological targets" are fundamentally off-target liabilities. This technical whitepaper deconstructs the structural biology of Impurity P, hypothesizes its receptor interaction shifts based on its dimeric nature, and establishes rigorous, self-validating protocols for evaluating its safety pharmacology.

Structural Biology & Chemical Origins

Fesoterodine is a prodrug that undergoes rapid hydrolysis by non-specific esterases to form its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). 5-HMT acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically the M2 and M3 subtypes .

Impurity P is formed via an ether linkage between the 4-hydroxymethyl group of one tolterodine-like moiety and the phenolic oxygen of another . This dimerization fundamentally alters the molecule's physicochemical properties:

  • Molecular Weight: Increases from 411.58 g/mol (Fesoterodine) to 735.07 g/mol .

  • Cationic Amphiphilic Nature: The molecule possesses two bulky, lipophilic diphenylpropyl domains and two basic diisopropylamine groups (pKa ~9.8). At physiological pH, it exists as a di-cationic amphiphilic drug (CAD).

Pathway Feso Fesoterodine (Prodrug) HMT 5-HMT (Active Metabolite) Feso->HMT Esterase Hydrolysis ImpP Fesoterodinyl Ether (Impurity P) HMT->ImpP Dimerization (Ether Linkage) M2M3 M2/M3 Receptors (Orthosteric) HMT->M2M3 High Affinity Antagonism ImpP->M2M3 Reduced/Altered Affinity Allosteric Allosteric / Off-Target (hERG, PLD) ImpP->Allosteric Steric Shift (CAD Properties)

Fig 1. Metabolic activation of Fesoterodine and the steric shift of its dimeric Impurity P.

Predicted Pharmacological Targets & Liabilities

The structural transformation from a monomer to a bulky dimer dictates a shift from primary orthosteric targeting to secondary allosteric and off-target interactions.

Muscarinic Acetylcholine Receptors (mAChRs)

Monomeric 5-HMT binds deeply within the transmembrane (TM) orthosteric pocket of the M3 receptor to prevent bladder contraction. However, dimeric muscarinic antagonists (such as methoctramine) are historically known to exhibit altered subtype selectivity, often shifting preference toward the M2 receptor over M3 . Due to profound steric hindrance, Impurity P is unlikely to fully penetrate the M3 orthosteric site. Instead, it is hypothesized to act as a bitopic or purely allosteric modulator, binding to the extracellular vestibule of the receptor.

hERG Potassium Channel (KCNH2)

The most critical pharmacological liability for Impurity P is the human ether-à-go-go-related gene (hERG) potassium channel. The inner cavity of the hERG channel is highly susceptible to blockade by molecules featuring basic amines and lipophilic aromatic rings (which interact with Tyr652 and Phe656 residues). As a massive di-cationic amphiphile, Impurity P perfectly fits the hERG blocker pharmacophore, posing a severe risk for drug-induced QT interval prolongation .

Phospholipidosis (PLD)

Cationic amphiphilic drugs (CADs) become protonated and trapped within acidic lysosomes. Once trapped, they bind to intra-lysosomal phospholipids, inhibiting phospholipase degradation and causing drug-induced phospholipidosis (DIPL) . The dual basic centers of Impurity P make it a high-risk candidate for PLD induction.

Table 1: Physicochemical and Pharmacological Target Comparison
Property / Target ProfileFesoterodine (Prodrug)5-HMT (Active Metabolite)Impurity P (Dimeric Ether)
Molecular Weight 411.58 g/mol 341.49 g/mol 735.07 g/mol
Primary mAChR Action None (Prodrug)Competitive OrthostericAllosteric / Sterically Hindered
Subtype Selectivity N/ANon-selective (M2/M3)Predicted M2-biased
CAD Classification NoNoYes (Di-cationic)
Predicted hERG Liability LowLowHigh Risk

Experimental Workflows for Target Validation

To empirically validate the pharmacological shifts and safety liabilities of Impurity P, the following self-validating protocols must be executed.

Workflow Start Impurity P Isolation (CAS 1380491-71-3) Receptor Radioligand Binding (mAChR M1-M5) Start->Receptor Electrophys Patch-Clamp Assay (hERG K+ Channel) Start->Electrophys Tox Cellular Toxicity (Phospholipidosis) Start->Tox Data Safety Pharmacology Risk Assessment Receptor->Data Electrophys->Data Tox->Data

Fig 2. Safety pharmacology screening workflow for bulky dimeric pharmaceutical impurities.

Protocol 1: Radioligand Binding Assay for mAChR Subtype Selectivity

Causality: This assay determines if the dimeric ether linkage abolishes orthosteric binding or shifts selectivity from M3 (bladder efficacy) to M2 (cardiac side effects).

  • Membrane Preparation: Cultured CHO cells stably expressing human M1–M5 receptors are homogenized and centrifuged to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Competitive Displacement: Add Fesoterodinyl Ether (Impurity P) in a 10-point concentration gradient (0.1 nM to 10 µM). Self-Validation: Run Atropine (1 µM) in parallel to define non-specific binding (NSB).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the highly lipophilic Impurity P).

  • Data Analytics: Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . A higher Ki​ for M3 relative to M2 confirms the dimeric steric hindrance hypothesis.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Liability

Causality: Because CADs are notorious for inducing lethal arrhythmias, direct measurement of K+ tail current inhibition via patch-clamp is the gold standard for proarrhythmic risk assessment.

  • Cell Preparation: Utilize HEK293 cells stably transfected with the KCNH2 gene (hERG).

  • Voltage Protocol: Maintain cells at a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse extracellular solution containing Impurity P at ascending concentrations (0.1 µM, 1 µM, 10 µM).

  • Control Validation: Self-Validation: Perfuse Cisapride (0.1 µM) or E-4031 as a positive control. The assay is only valid if the positive control yields >80% tail current inhibition.

  • Analysis: Calculate the fractional block of the tail current amplitude. An IC₅₀ < 1 µM for Impurity P categorizes it as a severe hERG liability.

Table 2: Safety Pharmacology Evaluation Criteria
AssayTarget MetricHigh Risk ThresholdImpurity P Expected Result
hERG Patch-Clamp IC₅₀ (Tail Current)< 1 µMPotent Inhibition (Due to CAD profile)
Phospholipidosis PLD Induction> 2-fold lipid accumulationPositive (Lysosomal trapping)
mAChR Selectivity M2/M3 Ki​ RatioShift towards M2M2-biased (Dimeric steric effect)

Conclusion

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is not merely an inert synthetic byproduct; its dimeric, di-cationic amphiphilic structure fundamentally rewrites its pharmacological interaction map. While it likely loses the targeted M3 orthosteric efficacy of its parent drug, it gains significant off-target liabilities, specifically hERG channel blockade and lysosomal phospholipidosis. Rigorous quantification of these targets using the outlined patch-clamp and radioligand protocols is mandatory for comprehensive regulatory risk assessment.

References

  • FDA Label for DETROL (tolterodine tartrate) tablets. U.S. Food and Drug Administration. Available at:[Link]

  • Materella, A., et al. "Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD." British Journal of Pharmacology, 2011. Available at:[Link]

  • Tummino, T. A., et al. "Repurposing drugs as COVID-19 therapies: A toxicity evaluation." Clinical and Translational Science, 2020. Available at:[Link]

Foundational

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: Comprehensive Solubility and Stability Profiling in Drug Development

Executive Summary Fesoterodine fumarate is a highly effective antimuscarinic prodrug utilized in the management of overactive bladder syndrome[1]. While its rapid in vivo conversion to the active metabolite 5-hydroxymeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fesoterodine fumarate is a highly effective antimuscarinic prodrug utilized in the management of overactive bladder syndrome[1]. While its rapid in vivo conversion to the active metabolite 5-hydroxymethyl tolterodine (5-HMT) is clinically advantageous, the inherent lability of its ester linkage presents significant stability challenges during formulation and storage[2]. Among its degradation products, Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (also classified as Fesoterodine Impurity 12 or Impurity P) stands out as a critical, high-molecular-weight dimeric impurity[3][4]. This whitepaper provides a rigorous, self-validating framework for understanding the physicochemical causality, solubility behavior, and analytical quantification of this complex degradant.

Physicochemical Properties & Structural Causality

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3) is formed via an intermolecular etherification process[3][5]. The hydroxymethyl group of one moiety undergoes condensation with the phenolic or benzylic hydroxyl of another tolterodine derivative. The resulting dimer is a massive, highly lipophilic molecule containing two diisopropylamine centers and a preserved isobutyrate ester on one of the moieties[5].

Table 1: Physicochemical Profile & Analytical Implications
PropertyValue / DescriptionAnalytical Implication
CAS Number 1380491-71-3[3]Essential for reference standard procurement and tracking.
Molecular Formula C48H66N2O4[3]High carbon count dictates extreme lipophilicity.
Molecular Weight 735.07 g/mol [3]Requires extended HPLC run times and steep organic gradients for elution.
Ionizable Groups Two tertiary amines (pKa ~9.5)Solubility and chromatographic retention are highly pH-dependent.
LogP (Predicted) > 6.0Practically insoluble in aqueous media at neutral or basic pH.

Solubility Studies: Causality and Protocol

Because the dimer possesses two bulky diisopropylamine groups, its solubility is strictly governed by the ionization state of these tertiary amines. At physiological pH (7.4) or basic conditions, the molecule is un-ionized, leading to near-zero aqueous solubility. At acidic pH (< 5.0), protonation of the amines disrupts the highly stable crystal lattice, significantly enhancing kinetic and thermodynamic solubility.

Protocol 1: Self-Validating pH-Dependent Thermodynamic Solubility Assay
  • Causality: Kinetic dissolution can falsely overestimate solubility due to supersaturation. A 48-hour equilibration ensures the solid state has fully equilibrated with the solvent, providing true thermodynamic data.

  • Media Preparation: Prepare standard USP buffers at pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 9.0 (Borate).

  • Spiking: Add an excess of solid Fesoterodinyl Ether impurity (e.g., 5 mg) to 1 mL of each buffer in amber glass vials to prevent concurrent photolytic degradation.

  • Equilibration: Agitate the vials at 300 rpm at 25°C for exactly 48 hours.

  • Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 200 µL of filtrate. Highly lipophilic compounds often bind non-specifically to filter membranes; discarding the initial volume saturates the membrane and prevents false-low quantification.

  • Quantification: Dilute the filtrate 1:10 with Methanol immediately to prevent precipitation, and analyze via RP-HPLC against a validated calibration curve.

Stability and Degradation Pathways

Fesoterodine is highly susceptible to hydrolytic and oxidative stress[2][6]. The formation of the ether dimer is heavily accelerated under thermal stress in the presence of trace moisture. The causality of this degradation lies in a two-step mechanism: initial hydrolysis of the isobutyrate ester to form 5-HMT, followed by a dehydration/condensation reaction that bridges two moieties via an ether linkage.

G Feso Fesoterodine (Prodrug) HMT 5-HMT (Active Metabolite) Feso->HMT Hydrolysis (Esterase / Stress) Ether Fesoterodinyl Ether (Dimer Impurity) Feso->Ether Direct Reaction HMT->Ether Condensation (Etherification)

Fig 1. Degradation pathway of Fesoterodine forming the dimeric ether impurity.

Analytical Methodology: Stability-Indicating HPLC-MS

Standard pharmacopeial methods frequently fail to resolve high-molecular-weight dimers from the main API peak without inducing severe peak tailing.

  • Causality of Method Design: The tertiary amines of the dimer strongly interact with residual free silanols on silica-based C18 stationary phases[6]. To suppress this secondary interaction, the mobile phase must be highly acidic (pH < 4.0) to fully protonate the amines, utilizing an ion-pairing agent or high-ionic-strength buffer (e.g., Trifluoroacetic acid or Ammonium Acetate)[7][8].

Protocol 2: Validated Stability-Indicating RP-HPLC Workflow
  • Column Selection: Utilize an end-capped, high-purity C18 column (e.g., Waters Symmetry C18, 250 × 4.6 mm, 5 µm) maintained at 30°C[7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Milli-Q water (pH ~2.5)[7].

    • Mobile Phase B: 90% Methanol / 10% Water containing 0.02% TFA[7].

  • Gradient Elution: Initiate at 40% B, ramping to 95% B over 25 minutes.

    • Causality: The steep ramp to 95% organic modifier is mandatory to elute the highly retained Fesoterodinyl Ether impurity, which elutes significantly later than the parent drug[7][8].

  • Detection: UV detection at 220 nm coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode[6][7]. The ether impurity yields a prominent [M+H]+ precursor ion at m/z 735.5.

  • System Suitability (Self-Validation): Prior to sample analysis, inject a resolution mixture containing Fesoterodine, 5-HMT, and the Ether Impurity. The analytical run is only validated if the resolution ( Rs​ ) between all adjacent peaks is ≥2.0 and the tailing factor for the ether impurity is ≤1.5 .

W S1 1. API Stress Testing (Acid, Base, Oxidation, Heat) S2 2. Sample Preparation (Neutralization & Filtration) S1->S2 S3 3. RP-HPLC Separation (C18, Acidic Buffer/ACN) S2->S3 S4 4. Detection & Quantification (UV 220nm & ESI-MS) S3->S4

Fig 2. Self-validating workflow for stability-indicating HPLC-MS analysis.

Conclusion

The rigorous characterization of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is a non-negotiable component of the lifecycle management of fesoterodine formulations. By understanding the structural causality behind its extreme lipophilicity, pH-dependent solubility, and mechanism of formation, analytical scientists can design robust, stability-indicating methods that ensure the safety, efficacy, and regulatory compliance of the final drug product.

References

  • Pharmaffiliates. Fesoterodine and its Impurities. Retrieved from[Link]

  • Health Canada. Summary Basis of Decision for Toviaz. Retrieved from[Link]

  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (2021). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science. Retrieved from [Link]

  • Google Patents. WO2019209220A2 - Extended release compositions of fesoterodine.
  • ResearchGate. Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Retrieved from[Link]

  • Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta. Retrieved from[Link]

Sources

Exploratory

"Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" relationship to fesoterodine metabolism

A Technical Guide to the Metabolism of Fesoterodine: From Prodrug to Inactive Metabolites For Researchers, Scientists, and Drug Development Professionals Executive Summary Fesoterodine is a competitive muscarinic recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Metabolism of Fesoterodine: From Prodrug to Inactive Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB).[1] A critical aspect of its pharmacology is its nature as a prodrug, designed for efficient and consistent delivery of its active moiety.[2] This guide provides an in-depth exploration of the metabolic fate of fesoterodine. It is important to clarify at the outset that the term "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" does not correspond to a recognized metabolite of fesoterodine in peer-reviewed literature or regulatory documentation. The nomenclature appears to be a misinterpretation of the drug's active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This document will detail the scientifically established metabolic pathways, from the initial activation by ubiquitous esterases to the subsequent Phase I metabolism of the active metabolite by cytochrome P450 enzymes, providing a comprehensive and accurate overview for the scientific community.

Fesoterodine: A Prodrug Strategy in OAB Treatment

Fesoterodine was developed as a prodrug of 5-hydroxymethyl tolterodine (5-HMT) to optimize its pharmacokinetic profile for the treatment of OAB.[2] The therapeutic action is derived entirely from 5-HMT, which is a potent antimuscarinic agent that inhibits the contractions of the urinary bladder smooth muscle.[1][3] The prodrug approach was strategically employed to ensure systemic bioavailability of 5-HMT following oral administration.[2]

Fesoterodine itself, chemically named Isobutyric acid 2-((R)-3-diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester, is pharmacologically inactive.[1][4] Its structure is designed for rapid cleavage in the body to release the active 5-HMT.

The Core Metabolic Activation: Rapid, Esterase-Mediated Hydrolysis

The primary and most crucial step in fesoterodine metabolism is its activation. Upon oral administration, fesoterodine is well-absorbed but is so rapidly and extensively hydrolyzed that the parent compound is not detectable in plasma.[1][5]

Mechanism: This conversion is not mediated by the cytochrome P450 (CYP) system but by ubiquitous, non-specific esterases present in the blood and tissues.[2][6] These enzymes cleave the isobutyric acid ester bond, releasing the active metabolite, 5-HMT.

This initial metabolic step is advantageous as it is independent of the highly variable CYP enzyme system, particularly CYP2D6. This leads to more consistent and predictable exposure to the active 5-HMT across different patient populations, irrespective of their genetic makeup for CYP enzymes.[2][7]

G Fesoterodine Fesoterodine (Inactive Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->HMT  Ester  Hydrolysis Esterases Ubiquitous Non-Specific Esterases (Blood & Tissues) Esterases->Fesoterodine

Caption: Fesoterodine's primary activation pathway.

Phase I Metabolism: The Inactivation of 5-HMT

Once formed, the active metabolite 5-HMT undergoes further metabolism, primarily in the liver, leading to its inactivation. This phase is governed by two key cytochrome P450 isoenzymes: CYP2D6 and CYP3A4 .[6][8][9] These pathways convert 5-HMT into several metabolites that do not contribute significantly to the drug's antimuscarinic activity.[1]

The major inactive metabolites are:

  • Carboxy metabolite: Formed via oxidation of the hydroxymethyl group.

  • N-desisopropyl metabolite: Formed via dealkylation of one of the isopropyl groups.

  • Carboxy-N-desisopropyl metabolite: A product of both oxidation and dealkylation.[6][8]

Approximately 70% of an administered dose of fesoterodine is recovered in the urine as these various metabolites, with only about 16% being the unchanged active metabolite (5-HMT).[1][8]

G cluster_0 cluster_1 Hepatic Metabolism HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active) Carboxy Carboxy Metabolite (Inactive) HMT->Carboxy Oxidation Desisopropyl N-desisopropyl Metabolite (Inactive) HMT->Desisopropyl N-dealkylation CYP2D6 CYP2D6 CYP2D6->Carboxy CYP3A4 CYP3A4 CYP3A4->Desisopropyl Carboxy_Des Carboxy-N-desisopropyl Metabolite (Inactive) Carboxy->Carboxy_Des N-dealkylation Desisopropyl->Carboxy_Des Oxidation

Caption: Phase I metabolic pathways of 5-HMT.

Clinical Implications of CYP2D6 Polymorphism

A subset of the population (e.g., ~7% of Caucasians) are poor metabolizers (PMs) for CYP2D6.[1][5] In these individuals, the metabolism of 5-HMT is reduced. Studies show that Cmax (maximum concentration) and AUC (area under the curve) of 5-HMT are increased by approximately 1.7- and 2.0-fold, respectively, in CYP2D6 poor metabolizers compared to extensive metabolizers (EMs).[5][10] Despite this, dosage adjustments are not typically required, as the drug is generally well-tolerated.[7]

Phase II Metabolism: The Role of Conjugation

While Phase I oxidation and dealkylation are the primary routes for 5-HMT elimination, Phase II conjugation reactions, such as glucuronidation, are common pathways for drugs containing hydroxyl groups.[11] Glucuronidation involves the attachment of a glucuronic acid moiety to a substrate, significantly increasing its water solubility and facilitating its excretion.[11] Although not extensively detailed as a major pathway in fesoterodine's product labeling, recent studies have begun to investigate the role of UDP-glucuronosyltransferases (UGTs) in its metabolism, suggesting a potential association between UGT gene variants and the pharmacokinetics of 5-HMT.[12][13] This could represent a secondary clearance pathway for 5-HMT or its Phase I metabolites.

Analytical Methodologies for Metabolite Profiling

The quantification of fesoterodine and its metabolites, particularly 5-HMT, in biological matrices is essential for pharmacokinetic and bioequivalence studies. Due to the low concentrations and the need for high specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[14][15][16]

Example Protocol: LC-MS/MS Quantification of 5-HMT in Plasma

This protocol is a generalized example based on published methodologies.[14][16]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add an internal standard (e.g., a deuterated analog of 5-HMT or a structurally similar compound).

    • Perform protein precipitation by adding 600 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reverse-phase column (e.g., 50 mm x 3.0 mm, 3.5 µm).[14][16]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[16]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 5-HMT and the internal standard.

G cluster_workflow LC-MS/MS Workflow Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

Caption: Generalized workflow for plasma sample analysis.

Pharmacokinetic Summary

The metabolic profile of fesoterodine directly influences its pharmacokinetic properties. The rapid, esterase-driven conversion to 5-HMT ensures that the pharmacokinetics of the drug are essentially the pharmacokinetics of its active metabolite.

ParameterValue (for 5-HMT)Reference
Bioavailability52%[1][5]
Tmax (Time to Peak)~5 hours[1][5]
Apparent Half-Life (t½)~7 hours (oral admin)[1][8]
Protein Binding~50% (low)[5][6]
Major Elimination RouteHepatic Metabolism (CYP2D6/3A4) & Renal Excretion[8][9]

Conclusion

The metabolism of fesoterodine is a well-characterized, two-stage process ideally suited for a prodrug. The initial, rapid activation by non-specific esterases provides consistent levels of the active moiety, 5-hydroxymethyl tolterodine, independent of CYP genetics. Subsequent inactivation of 5-HMT is handled by the robust and multi-faceted hepatic CYP2D6 and CYP3A4 pathways. The term "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" is not supported by the scientific literature and should be considered a misnomer. A thorough understanding of this established metabolic sequence is fundamental for any researcher involved in the study of antimuscarinic agents or the broader field of drug metabolism and pharmacokinetics.

References

  • European Medicines Agency. (2007). TOVIAZ - fesoterodine. Retrieved from ema.europa.eu.[4]

  • Pfizer Medical - US. TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Retrieved from pfizermedicalinformation.com.[6]

  • U.S. Food and Drug Administration. (2008). TOVIAZ™ (fesoterodine fumarate) Prescribing Information. Retrieved from accessdata.fda.gov.[1]

  • Apotex Inc. (2020). Fesoterodine Fumarate Extended-Release Tablets - PRODUCT MONOGRAPH. Retrieved from apotex.com.[8]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Fesoterodine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from NCBI Bookshelf.[9]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481–4489.[2]

  • Sandoz. (2024). Fesoterodine Fumarate (fesoterodine fumarate extended-release tablets) - Product Monograph. Retrieved from sandoz.ca.[5]

  • Schumacher, H. U., et al. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly, 139(9-10), 146-152.[7]

  • Yamaguchi, O., et al. (2012). An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. Neurourology and Urodynamics, 31(4), 540-544.[17]

  • Román-Moro, J., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. MDPI.[12]

  • Shah, J., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: application to a bioequivalence study. Journal of Chromatography B, 913-914, 1-11.[14][15]

  • Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 653-661.[15][16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6918558, Fesoterodine. Retrieved from PubChem.[18]

  • Rao, M. N., et al. (2014). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 6(5), 312-322.[19]

  • Román-Moro, J., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. Universidad Autónoma de Madrid Repository.[13]

  • Sangoi, M. S., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Brazilian Journal of Pharmaceutical Sciences, 50(3), 579-587.[20]

  • Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. PubMed.[16]

  • Román-Moro, J., et al. (2024). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. ResearchGate.[21]

  • DrugBank. (n.d.). Fesoterodine Fumarate. Retrieved from drugbank.com.[3]

  • Pinarbasli, O., et al. (2023). Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. ResearchGate.[22]

  • Gandelman, K., et al. (2010). Pharmacokinetic profile of fesoterodine. PubMed.[10]

  • Liu, T., et al. (2015). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 9(2), 89-98.[11]

Sources

Foundational

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: Mechanistic Origins, Analytical Profiling, and Control Strategies

Executive Summary Fesoterodine fumarate is a highly effective antimuscarinic prodrug utilized in the treatment of overactive bladder syndrome[1]. Upon administration, it is rapidly hydrolyzed by non-specific esterases in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fesoterodine fumarate is a highly effective antimuscarinic prodrug utilized in the treatment of overactive bladder syndrome[1]. Upon administration, it is rapidly hydrolyzed by non-specific esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1][2]. However, the inherent chemical reactivity of Fesoterodine's functional groups—specifically its benzylic alcohol and phenolic ester—makes the Active Pharmaceutical Ingredient (API) susceptible to complex degradation pathways during synthesis and storage[1].

Among the most critical degradants is Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether , commonly designated as Impurity P or Related Impurity 8 [3][4]. This high-molecular-weight dimeric ether presents unique analytical challenges due to its extreme lipophilicity and structural similarity to the parent API[5]. This whitepaper provides an in-depth technical analysis of the mechanistic formation of this impurity, alongside a self-validating analytical protocol for its isolation and quantification, ensuring compliance with ICH Q3A/Q3B guidelines.

Structural Elucidation & Physicochemical Profile

Impurity P is a cross-condensation dimer. Structurally, it is formed when the benzylic carbon of a Fesoterodine molecule is etherified with the phenolic oxygen of a 5-HMT molecule[4]. Understanding its physicochemical properties is critical for designing targeted chromatographic methods, as standard reverse-phase methods often fail to elute this bulky C48 compound without severe peak broadening.

Table 1: Physicochemical and Chromatographic Profile of Impurity P

ParameterSpecification / Value
Chemical Name Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether[6][7]
IUPAC Nomenclature [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate[4]
CAS Registry Number 1380491-71-3[4][6]
Molecular Formula C₄₈H₆₆N₂O₄[6][8]
Molecular Weight 735.07 g/mol [6][8]
Detection Wavelength 215 nm (PDA)[5]
Typical RRT (RP-HPLC) ~1.37 - 1.55 (Highly lipophilic, method dependent)[9]

Mechanistic Origins: The Causality of Dimerization

To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Fesoterodine possesses a free benzylic alcohol (-CH₂OH) and a phenolic hydroxyl esterified by an isobutyrate group[1].

Under conditions of thermal stress, acidic catalysis, or prolonged exposure to ambient moisture, two sequential reactions occur:

  • Ester Hydrolysis (Nucleophile Generation): A fraction of the Fesoterodine API undergoes hydrolysis of the isobutyrate ester, generating 5-HMT, which possesses a highly nucleophilic free phenolic hydroxyl group[2].

  • Carbocation Formation & Etherification (Electrophilic Attack): Simultaneously, the free benzylic alcohol of an intact Fesoterodine molecule can be protonated under slightly acidic conditions. The departure of water yields a resonance-stabilized benzylic carbocation. The phenolic oxygen of the previously generated 5-HMT rapidly attacks this electrophilic center, forming the stable ether linkage of Impurity P.

Mechanism Feso Fesoterodine API (Free Benzylic -OH, Esterified Phenol) Degradation Ester Hydrolysis (Moisture/pH Stress) Feso->Degradation Partial Degradation Activation Benzylic Carbocation Formation (Acidic Stress) Feso->Activation Protonation of Benzylic -OH HMT 5-HMT Degradant (Free Phenolic -OH) Degradation->HMT Yields nucleophile Dimer Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (Impurity P) HMT->Dimer Phenolic -OH attacks carbocation Activation->Dimer Electrophilic attack

Figure 1: Mechanistic pathway for the formation of Impurity P via cross-condensation.

Analytical Strategy: Detection and Isolation

Because Impurity P contains two bulky diisopropylamine groups (pKa ~9.5), it exhibits strong secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing. Furthermore, its massive hydrophobic footprint (C₄₈) causes it to be retained indefinitely on standard isocratic methods.

To resolve this, a specialized gradient RP-HPLC method utilizing an ion-pairing agent (such as Trifluoroacetic acid or 1-Octane sulfonic acid) is strictly required[5][10]. The ion-pairing agent protonates the tertiary amines, masking their positive charge and preventing silanol interactions, while a high-organic gradient forces the elution of the lipophilic dimer.

AnalyticalWorkflow Sample Fesoterodine API Sample Prep Sample Prep (Acetonitrile:Water) Sample->Prep HPLC RP-HPLC Separation (C18, Gradient TFA/MeOH) Prep->HPLC Detect Detection (PDA 215nm & LC-MS/MS) HPLC->Detect Isolate Preparative LC Isolation Detect->Isolate >0.1% Threshold Char Characterization (NMR, HRMS) Isolate->Char

Figure 2: End-to-end analytical workflow for the isolation and characterization of Impurity P.

Step-by-Step Methodology: Isolation & Quantification

The following protocol details the isolation of Impurity P from forced degradation samples, incorporating a self-validating feedback loop to ensure data integrity[5][9].

Phase 1: Chromatographic Separation
  • Stationary Phase Selection: Utilize a YMC-Pack ODS-A column (150 mm × 4.6 mm, 5 µm) or an equivalent end-capped C18 column[5]. Causality: End-capping minimizes residual silanols, which is critical for the diisopropylamine moieties.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water : Methanol (70:30 v/v)[5].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile[5].

  • Gradient Elution Profile: Program the pump for a gradient starting at 30% B, ramping to 80% B over 20 minutes, and holding for 10 minutes to ensure complete elution of the C₄₈ dimer.

  • Detection: Set the Photodiode Array (PDA) detector to 215 nm (optimal for the aromatic rings of Fesoterodine)[5].

Phase 2: System Validation & Self-Correction (Trustworthiness)
  • Resolution Factor ( Rs​ ): Inject a system suitability mixture. The Rs​ between the parent Fesoterodine peak and Impurity P (typically eluting at RRT ~1.37) must be ≥1.5 [9]. Self-Correction: If Rs​<1.5 , decrease the gradient slope (e.g., extend the ramp to 25 minutes) to enhance hydrophobic selectivity.

  • Mass Balance Verification: Calculate the total area of the parent API plus all degradants. The mass balance must fall between 98.0% and 102.0%. A failure indicates that highly retained impurities are still trapped on the column, necessitating a column flush with 100% Mobile Phase B.

Phase 3: Preparative Isolation & Orthogonal Validation
  • Scale-Up: Transfer the optimized analytical gradient to a Preparative LC system using a matched chemistry preparative column (e.g., 250 mm × 21.2 mm).

  • Fraction Collection: Inject 10 mg/mL of enriched degraded API. Collect the fraction corresponding to the ~17-minute retention time (RRT 1.37)[5][9].

  • Lyophilization: Freeze-dry the collected aqueous-organic fractions to yield Impurity P as a white, fluffy solid[5].

  • LC-MS/MS Confirmation: Re-inject the isolated solid using an orthogonal LC-MS/MS method (e.g., Luna C8 column, Methanol/0.1% Formic Acid mobile phase)[2]. Confirm the presence of the [M+H]+ precursor ion at m/z 735.5[6][8].

Conclusion

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (Impurity P) is a complex, lipophilic dimer whose formation is intrinsically linked to the dual reactivity of Fesoterodine's benzylic alcohol and esterified phenolic groups. By deploying targeted, ion-paired gradient RP-HPLC methodologies coupled with rigorous self-validating system suitability checks, analytical scientists can reliably isolate, quantify, and control this impurity, ensuring the clinical safety and regulatory compliance of the final API.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC-MS/MS Analysis of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Executive Summary & Mechanistic Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Executive Summary & Mechanistic Context

Fesoterodine fumarate is a competitive muscarinic receptor antagonist widely prescribed for overactive bladder syndrome [1]. As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). During the synthesis, formulation, and forced degradation of Fesoterodine, various related substances and degradants can emerge.

One of the most critical, high-molecular-weight impurities is Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (also designated as Fesoterodine Impurity P or Fesoterodine Related Impurity 8) [2]. Structurally, this compound is a complex ether-linked dimer formed through the interaction of the tolterodine derivatives [3].

The Analytical Challenge: Traditional Reverse-Phase HPLC (RP-HPLC) methods utilizing ultraviolet (UV) detection often rely on non-volatile ion-pairing agents or heavy buffers (e.g., phosphate or trifluoroacetic acid) to resolve complex basic impurities [4]. However, Impurity P is often present at trace levels (<0.1%) and requires definitive structural confirmation. To achieve this, we must transition from UV to Tandem Mass Spectrometry (MS/MS) . This protocol details a self-validating, MS-compatible UHPLC-MS/MS workflow designed to quantify Fesoterodinyl Ether with high specificity and sensitivity.

Target Analyte Data

Understanding the physicochemical properties of the analyte is the first step in rational method design. The presence of two bulky diisopropylamine groups makes this molecule highly basic, necessitating careful pH control to prevent peak tailing.

PropertySpecification
Analyte Name Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
Common Synonyms Fesoterodine Impurity P; Fesoterodine Related Impurity 8
CAS Number 1380491-71-3 [1]
Molecular Formula C₄₈H₆₆N₂O₄
Molecular Weight 735.07 g/mol (Free Base) [2]
Monoisotopic Mass 734.502 Da
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 735.5

Experimental Design & Causality (E-E-A-T)

Do not simply mix solvents; understand why they are chosen. Every parameter in this protocol is engineered for a specific chemical causality:

  • Buffer Selection (10 mM Ammonium Formate + 0.1% Formic Acid): Unlike TFA, which severely suppresses electrospray ionization (ESI) signals by forming strong ion pairs, ammonium formate is a volatile buffer. It controls the mobile phase pH at ~3.5. At this pH, the diisopropylamine moieties of Impurity P are fully protonated, ensuring strong retention on a C18 column while maximizing the[M+H]⁺ yield in the MS source.

  • Stationary Phase (Sub-2 µm C18): The large molecular volume of the dimeric ether (MW 735.07) limits its diffusion rate. A sub-2 µm particle size minimizes the C -term of the van Deemter equation (mass transfer resistance), yielding ultra-sharp peaks and superior signal-to-noise (S/N) ratios.

  • Self-Validating System: The protocol embeds a continuous validation loop. An isotopically labeled internal standard (e.g., Fesoterodine-d14) is spiked into every sample to correct for matrix-induced ion suppression. A System Suitability Test (SST) strictly gates the workflow: if the relative standard deviation (RSD) of 5 standard injections exceeds 2.0%, the run automatically halts.

Visualized Workflows

Workflow A Fesoterodine API (Prodrug) B Synthesis / Stress (Etherification) A->B C Impurity P (m/z 735.5) B->C D UHPLC Separation (C18, Volatile Buffer) C->D E ESI+ MS/MS (MRM Quantification) D->E

Fig 1. Pathway of Fesoterodine Impurity P formation and targeted UHPLC-MS/MS analytical workflow.

Fragmentation P Precursor Ion [M+H]+ m/z 735.5 CID Collision Induced Dissociation (Argon Gas, CE: 35V) P->CID F1 Quantifier Ion m/z 212.2 (Diisopropylamine-phenylpropyl) CID->F1 F2 Qualifier Ion m/z 147.1 CID->F2

Fig 2. ESI+ MS/MS fragmentation logic for Fesoterodinyl Ether (Impurity P).

Step-by-Step Methodology

Reagents and Materials
  • Reference Standards: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (>95% purity) [1]. Internal Standard (IS): Fesoterodine-d14.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, LC-MS grade Methanol.

  • Modifiers: LC-MS grade Formic Acid (FA), Ammonium Formate.

Sample Preparation Protocol
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Standard Stock: Accurately weigh 1.0 mg of Impurity P standard and dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock. Store at -20°C.

  • Working Solutions: Serially dilute the stock with the diluent to construct a calibration curve ranging from 0.5 ng/mL to 100 ng/mL.

  • IS Spiking: Spike 10 µL of IS (100 ng/mL) into 990 µL of each calibration standard and unknown sample. Vortex for 30 seconds.

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter directly into an MS-certified autosampler vial.

UHPLC Chromatographic Conditions
ParameterSetting
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C (Reduces backpressure and improves mass transfer)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
5.01090
7.01090
7.19010
10.09010 (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).

ParameterSetting
Capillary Voltage 3.0 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon (0.15 mL/min)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Impurity P 735.5212.24035Quantifier
Impurity P 735.5147.14050Qualifier
Fesoterodine-d14 (IS) 426.3226.23525Internal Standard

System Suitability and Validation Metrics

To ensure the protocol is a self-validating system, the following criteria must be met prior to reporting any quantitative data:

  • System Suitability Test (SST): Five replicate injections of the 10 ng/mL standard must yield a peak area RSD of ≤ 2.0% and a retention time RSD of ≤ 1.0%.

  • Blank Verification: An injection of the diluent immediately following the highest calibration standard must show a peak area for Impurity P that is ≤ 5% of the Lower Limit of Quantification (LLOQ). This proves zero carryover.

  • Matrix Effect (ME): Calculated by comparing the peak area of Impurity P spiked post-extraction into a sample matrix versus the peak area in a neat solvent. Acceptable ME is 85% - 115%.

References

  • Pharmaffiliates. "Fesoterodine-impurities: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether." Pharmaffiliates Reference Standards. Available at:[Link]

  • Der Pharma Chemica. "Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances." Der Pharma Chemica Journal. Available at: [Link]

Application

"Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" quantification in biological matrices

Application Note & Protocol Quantitative Bioanalysis of Fesoterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Human Plasma using LC-MS/MS Abstract This document provides a comprehensive guide and a deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Quantitative Bioanalysis of Fesoterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive guide and a detailed protocol for the simultaneous quantification of the antimuscarinic agent Fesoterodine and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma. Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT, the moiety responsible for its therapeutic effect.[1][2] Accurate bioanalysis is therefore fundamental to pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. However, the inherent instability of the Fesoterodine ester linkage ex vivo presents a significant pre-analytical challenge.[3] This guide outlines a robust methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), addressing critical sample stabilization steps and detailing a full validation strategy in accordance with international regulatory guidelines.[4][5]

Introduction: The Bioanalytical Imperative for a Prodrug and its Metabolite

Fesoterodine is prescribed for the treatment of overactive bladder (OAB).[6] As a prodrug, it is pharmacologically inactive until converted in vivo. Upon oral administration, it is not Fesoterodine but its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), that exerts a competitive antagonistic effect on muscarinic receptors, mediating the therapeutic outcome.[7][8] The metabolic cascade does not stop there; 5-HMT is further metabolized, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into inactive downstream metabolites.[7][9]

This metabolic pathway underscores the necessity of quantifying both the parent prodrug (Fesoterodine) and the active metabolite (5-HMT). The concentration-time profile of Fesoterodine provides insights into the rate and extent of its absorption and conversion, while the 5-HMT profile is directly correlated with pharmacological activity and clinical efficacy.[8]

A critical challenge in this analysis is the ex vivo instability of Fesoterodine. Blood plasma contains a high concentration of esterase enzymes that continue to hydrolyze the prodrug after sample collection, leading to an underestimation of the parent compound and an overestimation of the metabolite.[1][3] Therefore, immediate and effective inhibition of this enzymatic activity upon blood draw is a non-negotiable prerequisite for data integrity.

The biotransformation of Fesoterodine is a sequential process crucial for its therapeutic action. The following diagram illustrates this pathway from the inactive prodrug to the active moiety and its subsequent inactivation.

Fesoterodine_Metabolism FESO Fesoterodine (Inactive Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) FESO->HMT Nonspecific Esterases (Rapid & Extensive Hydrolysis) INACTIVE Inactive Metabolites (Carboxy, N-desisopropyl, etc.) HMT->INACTIVE CYP2D6 & CYP3A4 (Hepatic Metabolism)

Caption: Metabolic conversion of Fesoterodine to its active and inactive forms.

Analytical Strategy: LC-MS/MS

For the simultaneous quantification of Fesoterodine and 5-HMT in a complex biological matrix like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique.[10] Its selection is justified by three core advantages:

  • High Selectivity: The ability to use Multiple Reaction Monitoring (MRM) allows for the precise detection of precursor-to-product ion transitions unique to each analyte and its internal standard, effectively filtering out interferences from endogenous matrix components.[11]

  • High Sensitivity: LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the picogram per milliliter (pg/mL) range, which is essential for characterizing the pharmacokinetics of potent drugs like Fesoterodine.[1]

  • High Throughput: Modern LC-MS/MS systems, coupled with efficient sample preparation, enable rapid analysis times, which is critical for processing the large sample sets typical of clinical trials.[10]

Detailed Application Protocol

This protocol provides a validated method for the quantification of Fesoterodine and 5-HMT in human plasma.

Causality: To prevent the ex vivo hydrolysis of Fesoterodine by plasma esterases, an enzyme inhibitor must be added to the blood collection tubes before the blood is drawn.

  • Tube Preparation: Use blood collection tubes containing K2-EDTA as the anticoagulant. Prior to blood collection, add an appropriate esterase inhibitor (e.g., sodium fluoride or a specific inhibitor cocktail) to each tube.

  • Blood Collection: Draw the required volume of whole blood directly into the prepared tube.

  • Immediate Mixing & Cooling: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitor. Immediately place the tube in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled polypropylene tubes.

  • Storage: Immediately freeze the plasma samples and store them at -70°C or lower until analysis.[1]

Causality: LLE is a robust and effective technique for extracting Fesoterodine and 5-HMT from plasma. It provides a clean extract by efficiently removing proteins and phospholipids, which can cause ion suppression in the MS source.[3]

LLE_Workflow Sample Preparation Workflow cluster_prep Plasma Sample Preparation cluster_extract Analyte Isolation cluster_final Final Sample plasma 1. Thaw Plasma Sample (100 µL) + Internal Standard (IS) Solution vortex1 2. Vortex Mix (10 sec) plasma->vortex1 extract 3. Add Extraction Solvent (e.g., MTBE:n-Hexane) vortex1->extract vortex2 4. Vortex Mix (5 min) extract->vortex2 centrifuge 5. Centrifuge (4000 rpm, 5 min, 4°C) vortex2->centrifuge transfer 6. Transfer Organic Layer to a new tube centrifuge->transfer evaporate 7. Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.

Causality: The following parameters are optimized to achieve chromatographic separation of the analytes from matrix interferences and to maximize signal intensity in the mass spectrometer. A C18 column is chosen for its excellent retention of moderately polar compounds like Fesoterodine and 5-HMT.[1][3]

Parameter Condition
LC System UPLC/HPLC System (e.g., Waters Acquity, Sciex ExionLC)
Analytical Column Phenomenex Kinetex® EVO C18 (100 x 3.0 mm, 2.6 µm) or equivalent[1]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Optimized for analyte separation (e.g., start at 10% B, ramp to 90% B)
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S)[1]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Source Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Fesoterodine: Optimize for specific instrument
5-HMT: Optimize for specific instrument
Internal Standard (IS): e.g., Fesoterodine-d7, 5-HMT-d7
Bioanalytical Method Validation (BMV)

A bioanalytical method is not trustworthy until it has been rigorously validated to prove it is fit for its intended purpose.[12] The validation process must demonstrate the method's reliability and reproducibility, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][13]

Parameter Purpose Typical Acceptance Criteria (FDA/EMA)
Selectivity To ensure the method can differentiate and quantify the analytes from endogenous matrix components and other potential interferences.No significant interfering peaks at the retention times of the analytes and IS in blank matrix from at least 6 unique sources.
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration must be within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in measurements (precision).Accuracy: Mean concentration at each QC level (LQC, MQC, HQC) must be within ±15% of the nominal value. Precision: Coefficient of Variation (CV) must not exceed 15%.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analytes.The IS-normalized matrix factor should have a CV ≤ 15% across at least 6 lots of matrix.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Stability To ensure the analyte concentration remains unchanged during sample handling, processing, and storage.Mean concentration of stability samples must be within ±15% of the mean concentration of freshly prepared samples.

The following table presents a summary of hypothetical intra-day (n=6) and inter-day (3 runs) accuracy and precision data for 5-HMT, demonstrating that the method meets regulatory requirements.

QC Level Nominal Conc. (pg/mL) Intra-Day Mean Conc. (pg/mL) Intra-Day Accuracy (%) Intra-Day Precision (%CV) Inter-Day Mean Conc. (pg/mL) Inter-Day Accuracy (%) Inter-Day Precision (%CV)
LLOQ 50.052.5105.08.253.1106.211.5
LQC 150.0148.298.85.6151.8101.27.8
MQC 4000.04105.1102.64.13955.798.95.3
HQC 8000.07890.398.63.58099.4101.24.9
Application to Pharmacokinetic Studies

Once validated, this analytical method can be confidently applied to measure Fesoterodine and 5-HMT concentrations in plasma samples from clinical trial subjects. The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).[7] This information is vital for dose selection, understanding drug-drug interactions, and fulfilling regulatory submission requirements for new drug applications.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][5][13]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][14][15]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][16]

  • BioPharma Services Inc. (2023). Bioanalytical Method Development: Focus on Prodrugs. [Link][1]

  • American Academy of Pediatrics. Fesoterodine | Drug Lookup. [Link][2]

  • Apotex Inc. (2020). Fesoterodine Fumarate Extended-Release Tablets - PRODUCT MONOGRAPH. [Link][9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]

  • Pfizer Medical - US. TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. [Link][7]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link][14]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link][15]

  • Swiss Medical Weekly. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. [Link][8]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][17]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][12]

  • European Medicines Agency. TOVIAZ - fesoterodine. [Link][18]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link][19]

  • PubMed. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. [Link][3]

  • ResearchGate. Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. [Link][20]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][21]

  • ResearchGate. LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. [Link][22]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. [Link][23]

  • Der Pharma Chemica. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. [Link][6]

  • PubMed. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. [Link][10]

Sources

Method

Application Note &amp; Protocols: In Vitro Cell-Based Assay Design for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Abstract This document provides a comprehensive guide for the in vitro characterization of "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether," a putative antimuscarinic agent. The name suggests a close structural rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether," a putative antimuscarinic agent. The name suggests a close structural relationship to 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of the approved drug fesoterodine. Fesoterodine is a competitive muscarinic receptor antagonist used to treat overactive bladder.[1][2][3][4] Its therapeutic effect is mediated by the blockade of muscarinic receptors, particularly the M3 subtype, on the bladder detrusor muscle, which reduces involuntary contractions.[2][5] This guide, intended for researchers in pharmacology and drug development, outlines a tiered assay cascade designed to elucidate the compound's potency, selectivity, and potential cytotoxicity using validated cell-based functional assays.

Scientific Background & Rationale

1.1. The Target: Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[6] They are integral to the regulation of numerous physiological processes.[7][8] These receptors are classified based on their primary G protein-coupling mechanism:

  • Gq/11-Coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in the release of calcium (Ca2+) from intracellular stores.[9][10]

  • Gi/o-Coupled (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]

The M3 receptor is the primary target for treating overactive bladder, as it mediates detrusor muscle contraction.[2][5] However, antimuscarinic drugs often interact with other subtypes, leading to side effects. For example, blockade of M1 receptors can cause cognitive impairment, while M2 receptor blockade can lead to tachycardia. Therefore, determining a compound's selectivity profile across all five subtypes is critical.

1.2. The Compound: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][5] 5-HMT is a potent, competitive, and non-selective muscarinic receptor antagonist.[12][13] It has been shown to bind with high affinity to muscarinic receptors in the human bladder.[14][15] Given its name, "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" (herein referred to as the "Test Compound") is hypothesized to function similarly to 5-HMT. The assay strategy is therefore designed to test this hypothesis by characterizing its antagonist activity at mAChRs.

Recommended Assay Cascade

A tiered or cascaded approach is the most efficient method for characterizing a novel compound. This strategy prioritizes assays to answer the most critical questions first—potency at the primary target—before committing resources to more extensive profiling.

G A Tier 1: Primary Functional Assay (Potency at Target) B Tier 2: Selectivity Profiling (Off-Target Muscarinic Activity) A->B If potent (IC50 < 1µM) C Tier 3: In Vitro Safety (Cellular Cytotoxicity) B->C Characterize Selectivity (M1, M2, M4, M5) D Data Analysis & Profile Generation C->D Assess Therapeutic Window

Caption: Proposed workflow for in vitro characterization.

Core Functional Assays: Principles & Methodologies

The foundational principle of a functional antagonist assay is to measure a compound's ability to inhibit the response induced by a known agonist.

3.1. Cell Line Selection

The use of recombinant cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, stably expressing a single human muscarinic receptor subtype (M1 through M5) is paramount.[6][8][16][17] This approach isolates the activity of the specific receptor subtype, eliminating confounding signals from endogenous receptors. Many such cell lines are commercially available.[8][17][18]

3.2. Primary Assay: M3 Receptor Calcium Flux Assay (Gq-Pathway)

This assay quantifies the ability of the Test Compound to block agonist-induced calcium mobilization in cells expressing the human M3 receptor.

Principle: M3 receptors couple to the Gq pathway. Agonist binding (e.g., with carbachol) triggers a rise in intracellular Ca2+.[10] This change is detected by a calcium-sensitive fluorescent dye. An antagonist will inhibit this fluorescence increase in a concentration-dependent manner.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Carbachol) M3R M3 Receptor Agonist->M3R Activates Antagonist Test Compound (Antagonist) Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca2+ ER->Ca Releases Response Fluorescent Signal (Calcium Release) Ca->Response

Caption: M3 receptor antagonist mechanism of action.

Protocol: M3 Calcium Flux Assay

  • Cell Plating: Seed CHO-K1 cells stably expressing the human M3 receptor into black-walled, clear-bottom 96-well or 384-well microplates at a density of 20,000-40,000 cells/well.[19] Incubate overnight (18-24 hours) at 37°C, 5% CO2.[20]

  • Dye Loading: Aspirate the growth medium. Add 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 5) and probenecid (to prevent dye extrusion).[9][19] Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution of the Test Compound in assay buffer (e.g., starting from 10 µM). Also, prepare solutions for a reference antagonist (e.g., 5-HMT, Atropine), a positive control agonist (Carbachol at its EC80 concentration), and a negative control (vehicle, e.g., 0.1% DMSO).

  • Antagonist Pre-incubation: Add the diluted Test Compound, reference antagonist, or vehicle control to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader (e.g., FlexStation 3).[19] Record a baseline fluorescence reading for 10-20 seconds. Then, using the instrument's integrated fluidics, add the EC80 concentration of Carbachol to all wells. Immediately begin reading fluorescence intensity every second for 90-120 seconds.

  • Data Analysis: The antagonist's effect is measured by the reduction in the peak fluorescence signal caused by the agonist. Calculate the percent inhibition for each concentration of the Test Compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the Test Compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.3. Selectivity Assays: M2/M4 Receptor cAMP Assay (Gi-Pathway)

This assay quantifies the ability of the Test Compound to block the agonist-induced inhibition of cAMP production in cells expressing M2 or M4 receptors.

Principle: M2/M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase.[9] To measure this inhibition, adenylyl cyclase is first stimulated with an agent like Forskolin. An M2/M4 agonist will then reduce the resulting cAMP levels. An antagonist will reverse this effect, restoring cAMP levels. The change in cAMP is typically measured using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).[11][21]

Protocol: M2/M4 cAMP Inhibition Assay

  • Cell Plating: Seed CHO-K1 cells expressing the human M2 or M4 receptor into a suitable low-volume 384-well plate. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the Test Compound, reference antagonist, agonist (e.g., Carbachol), and Forskolin.

  • Assay Reaction:

    • Aspirate the media from the cells.

    • Add the Test Compound or controls, followed immediately by a mixture of the agonist (at its EC80 concentration) and Forskolin (at a concentration that gives a robust signal, e.g., 1-10 µM).

    • Incubate for 30 minutes at room temperature to allow for cAMP modulation.

  • cAMP Detection: Lyse the cells and detect the amount of intracellular cAMP according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF cAMP dynamic 2). This typically involves adding two detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[22]

  • Signal Reading: After a final incubation (e.g., 60 minutes), read the plate on a compatible HTRF reader.

  • Data Analysis: The antagonist effect is measured by the restoration of the Forskolin-induced signal. Calculate the percent reversal for each antagonist concentration and determine the IC50 value as described for the calcium flux assay.

In Vitro Safety Assessment: Cytotoxicity Assay

It is crucial to ensure that the observed antagonist activity is not a false positive caused by compound-induced cell death. A simple colorimetric assay like the MTT assay can be used to assess this.[23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on mitochondrial metabolic activity.[24] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating & Dosing: Plate the cells (e.g., the CHO-K1 M3 cell line) and incubate overnight. The next day, replace the medium with fresh medium containing serial dilutions of the Test Compound. Use the same highest concentration tested in the functional assays. Incubate for a period relevant to the functional assays (e.g., 2-4 hours) or longer (e.g., 24 hours) to assess long-term toxicity.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23][25]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of ~570 nm.[25]

  • Data Analysis: Convert absorbance values to percent viability relative to the vehicle-treated control wells. A significant drop in viability at concentrations where functional activity is observed would be a red flag.

Data Presentation & Interpretation

The results of the assay cascade should be summarized to provide a clear profile of the Test Compound's activity.

Table 1: Hypothetical In Vitro Pharmacology Profile of Test Compound

Assay ParameterM1 (CHO-K1)M2 (CHO-K1)M3 (CHO-K1)M4 (CHO-K1)M5 (CHO-K1)Cytotoxicity
Assay Type Calcium FluxcAMPCalcium FluxcAMPCalcium FluxMTT Assay
Test Compound IC50 (nM) 15.225.85.128.312.9>10,000
5-HMT IC50 (nM) (Ref.) 2.32.02.52.82.9>10,000
Selectivity (vs. M3) 3.0-fold5.1-fold-5.5-fold2.5-fold-

Note: Reference IC50 values for 5-HMT are based on Ki values from the literature for illustrative purposes.[13]

Interpretation: In this hypothetical example, the Test Compound is a potent antagonist at the M3 receptor with an IC50 of 5.1 nM. It demonstrates a non-selective profile, with activity against all muscarinic subtypes, similar to the reference compound 5-HMT. Importantly, it shows no cytotoxicity at concentrations up to 10,000 nM, indicating that the observed functional activity is specific to receptor modulation and not due to cell death. This profile suggests the compound warrants further investigation as a potential treatment for conditions like overactive bladder.

References

  • What is the mechanism of Fesoterodine Fumarate? (2024). Google Cloud.
  • Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (2024). RxList.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. (2002). European Journal of Pharmacology.
  • TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. (n.d.). Pfizer Medical - US.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
  • MultiBacMam Technology for Studying the Downstream cAMP Signaling Pathway of M 2 Muscarinic Acetylcholine Receptor. (n.d.). Springer Nature Experiments.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • Fesoterodine Tablets: Package Insert / Prescribing Info / MOA. (2025). Drugs.com.
  • In Vitro Cell based GPCR Functional Characterization Services. (n.d.). Creative Biolabs.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed.
  • Fesoterodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy. (n.d.). Drug Index | Pediatric Oncall.
  • AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. (n.d.). Continence.
  • MTT assay protocol. (n.d.). Abcam.
  • Muscarinic receptor binding of fesoterodine, 5-hydroxymethyl tolterodine, and tolterodine in rat tissues after the oral, intravenous, or intravesical administration. (2019). PubMed.
  • (Rac)-5-Hydroxymethyl Tolterodine ((Rac)-Desfesoterodine). (n.d.). MedChemExpress.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC.
  • MTT Cell Assay Protocol. (n.d.). T.H. Chan School of Public Health, Harvard University.
  • Human muscarinic receptors expressed in A9L and CHO cells: activation by full and partial agonists. (n.d.). PubMed.
  • Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. (n.d.). PubMed.
  • AequoScreen Human Muscarinic M3 Cell Line, CHO-K1 Cells. (n.d.). Revvity.
  • Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle. (2013). PubMed.
  • Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader. (n.d.). Molecular Devices.
  • Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. (n.d.). Thermo Fisher Scientific.
  • ValiScreen Human Muscarinic M4 Cell Line, CHO-K1 Cells. (n.d.). Revvity.
  • CHO-K1/M1 Stable Cell Line. (n.d.). GenScript.
  • In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols. (n.d.). Benchchem.
  • M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery.
  • M3 Muscarinic Acetylcholine Receptor Assay. (n.d.). Innoprot.
  • In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. (n.d.). PMC.
  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. (n.d.). ResearchGate.
  • M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. (n.d.). Eurofins Discovery.
  • Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. (2008). PubMed.
  • Muscarinic Acetylcholine Receptor 2 (M2) Activation Redistribution Assay - Instructions. (n.d.). Thermo Fisher Scientific.
  • Bladder Contraction And Relaxation Research And Assays. (n.d.). REPROCELL.
  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. (2010). PubMed.
  • Ligand‐induced cAMP activity at the M2 mAChR. (n.d.). ResearchGate.
  • A Multi-Array™ Technology Based Assay for cAMP. (n.d.). Meso Scale Discovery.

Sources

Application

Application Note: Pharmacological Profiling of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether in Muscarinic Receptor Binding Assays

Executive Summary & Pharmacological Context Fesoterodine is an advanced antimuscarinic prodrug widely prescribed for the management of overactive bladder (OAB) syndrome . Upon oral administration, it is rapidly and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Fesoterodine is an advanced antimuscarinic prodrug widely prescribed for the management of overactive bladder (OAB) syndrome . Upon oral administration, it is rapidly and completely hydrolyzed by ubiquitous non-specific esterases into its active moiety, 5-hydroxymethyl tolterodine (5-HMT) . 5-HMT acts as a potent, competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly targeting the M2 and M3 subtypes responsible for detrusor muscle contraction .

During the synthesis, formulation, and storage of fesoterodine, various process-related impurities and degradation products can emerge. One critical high-molecular-weight degradant is Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3), often referred to as Fesoterodine Impurity P or the symmetrical ether dimer . Regulatory frameworks (such as ICH Q3A/Q3B guidelines) mandate the rigorous pharmacological characterization of such impurities. This application note details the mechanistic rationale and experimental workflow for evaluating the residual muscarinic binding affinity of this specific ether impurity to ensure it poses no off-target toxicity or unexpected pharmacological activity.

Mechanistic Insight: The Impact of Steric Bulk on mAChR Binding

As a Senior Application Scientist, understanding the causality behind ligand-receptor interactions is paramount before designing an assay. The orthosteric binding pocket of muscarinic receptors (M1–M5) is highly conserved and deeply buried within the transmembrane alpha-helices.

  • The Active Metabolite (5-HMT): Binds with high affinity ( Ki​ ~ 5.6 nM for M2/M3) because its compact structure allows optimal hydrogen bonding via its hydroxymethyl group, while its diisopropylamine and phenyl rings engage in essential hydrophobic interactions .

  • The Ether Impurity: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether contains a massive dimeric structure linked by a phenoxy ether bridge. The introduction of this bulky linkage creates severe steric hindrance . The orthosteric site of the mAChR cannot physically accommodate this massive ligand. Consequently, we hypothesize an exponential drop in binding affinity.

To empirically validate this structure-activity relationship (SAR), a competitive radioligand binding assay utilizing [3H] -N-methylscopolamine ( [3H] -NMS) is employed. [3H] -NMS is chosen specifically because it is a hydrophilic, non-selective muscarinic antagonist that does not cross intact cell membranes, ensuring we exclusively measure surface-expressed receptors without intracellular background noise.

ReceptorPathway ACh Acetylcholine (Endogenous Agonist) M3 M3 Muscarinic Receptor ACh->M3 Activates HMT 5-HMT (Active Antagonist) HMT->M3 Blocks Impurity Fesoterodinyl Ether (Steric Impurity) Impurity->M3 No Binding Gq Gq Protein Activation M3->Gq Ca Intracellular Ca2+ Release Gq->Ca Contraction Detrusor Muscle Contraction Ca->Contraction

Muscarinic M3 Receptor Signaling Pathway and Competitive Antagonism Dynamics.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed as a self-validating system . Every assay plate must include specific controls to calculate the Z'-factor, ensuring the reliability and trustworthiness of the generated data.

Materials & Causality of Selection
  • Cell Line: CHO-K1 cells stably expressing human recombinant M1–M5 receptors. Causality: CHO cells lack endogenous muscarinic receptors, providing a clean, zero-background environment for recombinant expression.

  • Radioligand: [3H] -NMS (Specific Activity: ~80 Ci/mmol).

  • Reference Compounds: 5-HMT (Positive Control), Atropine (Non-Specific Binding Control).

  • Test Compound: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3).

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells expressing the target mAChR subtype. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10–20 µ g/well .

  • Assay Setup (96-well format):

    • Total Binding (TB): 50 µL buffer + 50 µL [3H] -NMS (0.2 nM final) + 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL Atropine (1 µM final) + 50 µL [3H] -NMS + 100 µL membranes.

    • Test Wells: 50 µL Fesoterodinyl Ether Impurity (serial dilutions from 10−10 to 10−4 M) + 50 µL [3H] -NMS + 100 µL membranes.

  • Incubation: Incubate the plates at room temperature (22°C) for 120 minutes to ensure the system reaches thermodynamic equilibrium, a strict requirement for accurate Ki​ determination.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence). Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to strip unbound radioligand.

  • Detection: Dry the filters, add 50 µL of liquid scintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

AssayWorkflow Step1 1. Membrane Preparation (CHO-K1 cells expressing M1-M5) Step2 2. Radioligand Incubation ([3H]-NMS + Test Compounds) Step1->Step2 Step3 3. Rapid Filtration (GF/B glass fiber filters) Step2->Step3 Step4 4. Washing (Remove unbound radioligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound [3H]-NMS) Step4->Step5 Step6 6. Data Analysis (IC50 & Ki Determination) Step5->Step6 QC Quality Control (Z'-factor > 0.5, Atropine NSB) Step5->QC QC->Step6

Self-Validating Radioligand Binding Assay Workflow with Integrated Quality Control.

Data Presentation & Causality Analysis

Mathematical Validation (The Cheng-Prusoff Equation)

Raw CPM data must be converted to absolute affinity constants. Relying solely on IC50​ is scientifically flawed because IC50​ shifts depending on the radioligand concentration used in the specific assay. To establish universal trustworthiness, we calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] -NMS used (0.2 nM) and Kd​ is the dissociation constant of [3H] -NMS for the specific receptor subtype (determined via prior saturation binding experiments).

Quantitative Binding Profile

The table below summarizes the expected binding affinities ( Ki​ , nM) across the five muscarinic receptor subtypes. As hypothesized via SAR analysis, the steric clash induced by the bulky phenoxy ether linkage renders the impurity pharmacologically inert at physiological concentrations .

CompoundM1 ( Ki​ , nM)M2 ( Ki​ , nM)M3 ( Ki​ , nM)M4 ( Ki​ , nM)M5 ( Ki​ , nM)
5-HMT (Active Metabolite) 4.05.65.74.54.9
Fesoterodine (Prodrug) 52.014.012.020.025.0
Fesoterodinyl Ether (Impurity P) > 10,000> 10,000> 10,000> 10,000> 10,000

References

  • Role of fesoterodine in the treatment of overactive bladder National Center for Biotechnology Information (PMC) URL:[Link]

  • Summary Basis of Decision for Toviaz™ Health Canada - Drug and Health Products Portal URL:[Link]

  • TOVIAZ (fesoterodine) - European Public Assessment Report (EPAR) European Medicines Agency (EMA) URL:[Link]

  • Anticholinergic medication: Related dry mouth and effects on the salivary glands National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Note: In Vivo Toxicokinetic and Safety Pharmacology Profiling of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Document Type: Technical Application Note & Protocol Target Audience: Toxicologists, Pharmacologists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Executive Summary & Scientific Rationale Fesoterodine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Toxicologists, Pharmacologists, and CMC (Chemistry, Manufacturing, and Controls) Professionals

Executive Summary & Scientific Rationale

Fesoterodine is an antimuscarinic prodrug widely prescribed for overactive bladder (OAB) syndrome. Upon oral administration, it is rapidly hydrolyzed by non-specific esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT, also known as desfesoterodine)[1]. During the synthesis and storage of the active pharmaceutical ingredient (API), various degradants and by-products can form.

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3), commonly referred to as Fesoterodine Impurity P or Impurity 12, is a lipophilic ether dimer of the active metabolite. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any organic impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day, whichever is lower) must undergo rigorous toxicological and pharmacological qualification[2].

Because this impurity shares structural homology with the active metabolite 5-HMT, it carries a theoretical risk of retaining competitive antagonism at muscarinic (M1-M5) receptors or exhibiting unexpected off-target accumulation. This application note details a comprehensive, self-validating in vivo protocol using Sprague-Dawley rat models to assess both the toxicokinetics (TK) and the pharmacodynamic (PD) safety profile of this specific impurity.

Experimental Workflow & Mechanistic Context

To ensure a self-validating experimental design, this protocol integrates parallel pharmacokinetic sampling with real-time urodynamic monitoring. By assessing both the systemic exposure (TK) and the physiological response (PD) in the same animal model, researchers can establish a direct concentration-effect relationship for the impurity.

Workflow A Formulation Preparation B In Vivo Dosing (Sprague-Dawley) A->B IV / PO C Toxicokinetic (TK) Sampling B->C Plasma E Safety Pharmacology (Cystometry) B->E PD Profiling D LC-MS/MS Quantification C->D Analysis

Fig 1. In vivo toxicokinetic and safety pharmacology workflow for Fesoterodinyl Ether.

Mechanistic Causality: Why Test Muscarinic Antagonism?

The therapeutic efficacy of the parent drug relies on the blockade of M2 and M3 muscarinic receptors in the detrusor muscle, preventing acetylcholine-induced intracellular calcium release and subsequent involuntary bladder contractions[1]. If Fesoterodinyl Ether retains affinity for these receptors, it could cause exaggerated pharmacodynamic effects (e.g., urinary retention, fatal bladder distension) or cardiovascular anomalies (tachycardia)[3].

Pathway A Acetylcholine (ACh) Release B M2/M3 Muscarinic Receptors (Detrusor) A->B Activates C Intracellular Ca2+ Release B->C Gq/G11 Signaling D Detrusor Muscle Contraction C->D Induces E Fesoterodinyl Ether (Impurity P) E->B Potential Competitive Antagonism

Fig 2. Hypothesized muscarinic receptor antagonism by Fesoterodinyl Ether in detrusor muscle.

Step-by-Step Methodology

Phase 1: Formulation and Quality Control

Scientific Rationale: Fesoterodinyl Ether (MW: 735.07 g/mol ) is highly lipophilic and lacks the rapid aqueous solubility of the parent fumarate salt. A specialized vehicle is required to prevent precipitation in the bloodstream, which could cause artificial microembolisms and confound safety data.

  • Vehicle Preparation: Prepare a co-solvent system of 10% DMSO, 40% PEG-400, and 50% sterile saline (0.9% NaCl).

  • Dissolution: Accurately weigh the Fesoterodinyl Ether standard (>95% purity) and dissolve it completely in DMSO before adding PEG-400. Vortex for 2 minutes.

  • Aqueous Addition: Slowly add the saline dropwise while sonicating to prevent precipitation.

  • Self-Validation (QC): Prior to dosing, analyze an aliquot of the formulation via HPLC-UV to confirm the exact concentration and ensure no degradation occurred during sonication.

Phase 2: Animal Model Preparation

Scientific Rationale: Female Sprague-Dawley rats (225–275 g) are the gold standard for urological pharmacology due to their well-characterized micturition reflexes and anatomical suitability for cystometry[1].

  • Acclimatization: House animals in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle for at least 7 days prior to the study.

  • Catheterization (Surgical Prep): Under isoflurane anesthesia, implant a polyethylene catheter (PE-50) into the jugular vein for serial blood sampling. For the PD cohort, implant a second catheter into the bladder dome for continuous intravesical pressure recording[4].

  • Recovery: Allow a 48-hour recovery period. Crucial: Cystometry must be performed in awake rats, as anesthesia severely depresses the micturition reflex, leading to false-positive retention data.

Phase 3: Dosing and Toxicokinetic (TK) Sampling
  • Administration:

    • Intravenous (IV) Cohort: Administer 0.1 mg/kg and 1.0 mg/kg via the tail vein (bolus, 1 mL/kg).

    • Oral (PO) Cohort: Administer 5.0 mg/kg and 25.0 mg/kg via oral gavage (5 mL/kg).

  • Blood Collection: Draw 200 µL of blood from the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Immediately transfer blood to K2EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and store plasma at -80°C until LC-MS/MS analysis.

Phase 4: Safety Pharmacology (Awake Cystometry)
  • Baseline Stabilization: Connect the bladder catheter to a pressure transducer and an infusion pump. Infuse warm saline (37°C) at 10 mL/hr. Record baseline micturition cycles for 60 minutes to establish a self-validating intra-animal control[4].

  • Treatment Phase: Administer the vehicle or Fesoterodinyl Ether formulation.

  • Data Acquisition: Continuously record the following parameters for 4 hours post-dose:

    • Maximum Micturition Pressure (Pmax): Peak pressure during voiding.

    • Intercontraction Interval (ICI): Time between micturition events (correlates with bladder capacity).

    • Threshold Pressure (Pthres): Pressure at which micturition is triggered.

Quantitative Data Presentation

To satisfy ICH Q3A/Q3B qualification requirements, the TK and PD data of the impurity must be contextualized against the parent drug. Below is a structured data matrix illustrating the expected pharmacological divergence between the parent active metabolite (5-HMT) and the Fesoterodinyl Ether impurity.

Table 1: Comparative TK and PD Parameters in Sprague-Dawley Rats (Simulated Reference Data)

Parameter5-HMT (Active Metabolite)Fesoterodinyl Ether (Impurity P)Analytical Significance
IV Clearance (CL) 1.2 L/h/kg0.4 L/h/kgImpurity shows slower hepatic clearance due to high lipophilicity.
Volume of Distribution (Vd) 3.5 L/kg8.2 L/kgExtensive tissue partitioning of the ether dimer.
Oral Bioavailability (F%) ~52%< 5%Poor oral absorption of the dimer limits systemic toxicity via PO route.
PD: Change in ICI +145% (at 0.1 mg/kg IV)+15% (at 1.0 mg/kg IV)Impurity exhibits negligible antimuscarinic activity compared to parent.
PD: Change in Pmax -35%-5%Confirms lack of clinically relevant detrusor relaxation by the impurity.

Note: If the impurity demonstrates an Oral Bioavailability of <5% and negligible PD effects at doses 50x higher than the human equivalent exposure, it can be successfully "qualified" as safe at the proposed specification limits.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline European Medicines Agency (EMA)[Link][2]

  • Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo PubMed (National Institutes of Health)[Link][1]

  • Early Fesoterodine Fumarate Administration Prevents Neurogenic Detrusor Overactivity in a Spinal Cord Transected Rat Model PubMed Central (National Institutes of Health)[Link][4]

  • TOVIAZ (fesoterodine) - Scientific Discussion and In Vivo Studies European Medicines Agency (EMA)[Link][3]

Sources

Application

Application Notes &amp; Protocols: Caco-2 Permeability Assay for 5-Hydroxymethyl Tolterodine (5-HMT), the Active Metabolite of Fesoterodine

Introduction and Scientific Rationale Fesoterodine is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB)[1][2]. It functions as a prodrug, meaning it is administered in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Fesoterodine is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB)[1][2]. It functions as a prodrug, meaning it is administered in an inactive form and rapidly converted within the body to its pharmacologically active moiety. Upon oral administration, fesoterodine is extensively and rapidly hydrolyzed by ubiquitous, non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[2][3]. This conversion is so efficient that fesoterodine itself is not detectable in plasma[2]. Consequently, all systemic therapeutic activity is attributable to 5-HMT, which is also the active metabolite of the related drug, tolterodine[2][3].

The user-specified topic "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" appears to be a non-standard chemical descriptor. The core molecule of interest for any ADME (Absorption, Distribution, Metabolism, and Excretion) studies, including intestinal permeability, is unequivocally 5-hydroxymethyl tolterodine (5-HMT) , also known as desfesoterodine[4][5].

Assessing the intestinal permeability of 5-HMT is critical for understanding its oral bioavailability and for its classification under the Biopharmaceutics Classification System (BCS). The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability[6][7]. This classification can streamline drug development and, for certain drug classes, allow for waivers of in vivo bioequivalence studies[8][9].

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal permeability[10][11]. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine[8][11][12]. This model allows for the measurement of a compound's apparent permeability coefficient (Papp), which is highly correlated with human intestinal absorption[13][14].

This document provides a comprehensive, field-proven protocol for conducting a Caco-2 permeability assay for 5-HMT, designed to meet the rigorous standards required for regulatory submissions and internal drug development decision-making.

Physicochemical and Pharmacokinetic Profile of 5-HMT

A foundational understanding of 5-HMT's properties is essential for designing and interpreting the permeability assay.

PropertyValueImplication for PermeabilityReference
Molecular Formula C₂₂H₃₁NO₂-[4]
Molecular Weight 341.49 g/mol -[4]
pKa 9.28 - 9.61At intestinal pH (~6.5-7.4), a significant portion will be ionized, which typically reduces passive diffusion.[4][15]
LogD (pH 7.4) 0.47 - 0.74This indicates low to moderate lipophilicity. Lower lipophilicity often correlates with lower passive transcellular permeability.[3][15][16]
Primary Metabolism CYP2D6 and CYP3A4While not directly related to initial permeability, it's key to the overall disposition of the absorbed drug.[1]
Human Bioavailability 52% (as 5-HMT from Fesoterodine)Suggests moderate to good absorption, which may involve passive and/or active transport mechanisms.[1]

Expert Insight: The relatively low LogD value of 5-HMT is a key factor. Unlike its more lipophilic precursor tolterodine (LogD ≈ 1.83), 5-HMT's lower lipophilicity suggests that its absorption may not be solely driven by high passive diffusion[3][16]. This makes the Caco-2 assay, which can identify both passive transport and active efflux, particularly valuable.

Detailed Protocol: Caco-2 Permeability Assay for 5-HMT

This protocol is a self-validating system, incorporating necessary controls to ensure the integrity and functionality of the Caco-2 monolayer.

Materials and Reagents
Reagent/MaterialSupplier/GradePurpose
Caco-2 Cell LineATCC (HTB-37)Intestinal epithelial model
DMEM, High GlucoseGibco/CorningCell culture medium
Fetal Bovine Serum (FBS)Hyclone/GibcoMedium supplement
Penicillin-StreptomycinGibco/CorningAntibiotic
Non-Essential Amino AcidsGibco/CorningMedium supplement
Transwell® Permeable SupportsCorning (24-well, 0.4 µm pore)Cell culture inserts for polarization
Hank's Balanced Salt Solution (HBSS)Gibco/CorningTransport buffer
HEPES BufferSigma-AldrichpH buffering for transport medium
D-GlucoseSigma-AldrichEnergy source in transport medium
5-HMT (Desfesoterodine)LGC Standards/CaymanTest article
PropranololSigma-AldrichHigh permeability control
Atenolol or MannitolSigma-AldrichLow permeability control
Lucifer YellowSigma-AldrichParacellular integrity marker
DigoxinSigma-AldrichP-glycoprotein (P-gp) efflux substrate control
VerapamilSigma-AldrichP-gp inhibitor
LC-MS/MS SystemSciex/Waters/AgilentAnalytical quantification
Experimental Workflow Diagram

Caco2_Workflow cluster_prep Phase 1: Cell Culture & Differentiation cluster_assay Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis & Interpretation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days (Medium change every 2-3 days) seed->culture differentiate Monolayer differentiates (Forms tight junctions & expresses transporters) culture->differentiate pre_teer Pre-Assay Integrity Check (TEER & Lucifer Yellow) differentiate->pre_teer transport Bidirectional Transport Assay (Apical → Basolateral & Basolateral → Apical) Incubate with 5-HMT & Controls pre_teer->transport sampling Collect samples from receiver compartment at time points transport->sampling post_teer Post-Assay Integrity Check (TEER & Lucifer Yellow) sampling->post_teer lcms Quantify compound concentration (LC-MS/MS) post_teer->lcms calc Calculate Papp & Efflux Ratio lcms->calc interpret Interpret Data & Classify (BCS Classification) calc->interpret

Caption: High-level workflow for the Caco-2 permeability assay.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids at 37°C, 5% CO₂.

  • Seed cells onto the apical side of 24-well Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Culture the seeded inserts for 21-25 days, changing the medium in both apical and basolateral compartments every 2-3 days.

    • Rationale: This extended culture period is crucial for the cells to fully differentiate, polarize, and form robust tight junctions, which are essential for a physiologically relevant barrier[11][13].

Step 2: Monolayer Integrity Assessment (Pre-Experiment)

  • On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM2™ voltohmmeter.

    • Acceptance Criterion: TEER values should be ≥300 Ω·cm² after subtracting the resistance of a blank insert[13]. Monolayers not meeting this criterion should be excluded.

  • Wash the monolayers by replacing the culture medium with pre-warmed (37°C) transport buffer (HBSS with 25 mM D-glucose and 10 mM HEPES, pH 7.4). Equilibrate for 30 minutes.

Step 3: Transport Experiment

  • Prepare dosing solutions of 5-HMT (typically 1-10 µM) and controls (Propranolol, Atenolol, Digoxin) in the transport buffer.

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add the dosing solution to the apical (donor) compartment (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add the dosing solution to the basolateral (donor) compartment (e.g., 1.2 mL).

    • Add fresh transport buffer to the apical (receiver) compartment (e.g., 0.4 mL).

  • To test for P-gp mediated efflux, run a parallel set of B→A experiments in the presence of a P-gp inhibitor like Verapamil (typically 50-100 µM)[10][17].

  • Incubate the plates at 37°C on an orbital shaker (50-100 rpm).

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver compartment for analysis, replacing the volume with fresh, pre-warmed buffer.

  • At the end of the experiment, collect a sample from the donor compartment to assess mass balance and recovery.

Step 4: Post-Experiment Integrity and Sample Analysis

  • After the transport experiment, wash the monolayers and re-measure TEER.

    • Acceptance Criterion: The final TEER value should be at least 75% of the initial pre-assay value to ensure the test compound did not compromise monolayer integrity[13].

  • Perform a Lucifer Yellow leak test by adding Lucifer Yellow (100 µM) to the apical side and measuring its appearance in the basolateral side after 1 hour. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

  • Quantify the concentration of 5-HMT and control drugs in all collected samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

Calculation of Apparent Permeability (Papp)

The Papp coefficient (cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The steady-state flux rate (µmol/s or mg/s), determined from the slope of the cumulative amount transported vs. time curve.

  • A: The surface area of the Transwell® membrane (e.g., 0.33 cm² for 24-well plates).

  • C₀: The initial concentration of the drug in the donor compartment (µmol/mL or mg/mL).

Calculation of Efflux Ratio (ER)

The efflux ratio is a key indicator of active, outwardly-directed transport (efflux).

ER = Papp (B→A) / Papp (A→B)

Interpretation of Results

The calculated Papp and ER values are used to classify 5-HMT.

ParameterValueInterpretationRegulatory Significance (BCS)
Papp (A→B) >10.0 x 10⁻⁶ cm/s High Permeability Meets the "high permeability" criterion. Likely Class I or II.
1.0 - 10.0 x 10⁻⁶ cm/s Moderate Permeability Borderline; may require further in vivo data.
<1.0 x 10⁻⁶ cm/s Low Permeability Meets the "low permeability" criterion. Likely Class III or IV.
Efflux Ratio (ER) > 2.0 Potential Substrate for Efflux Transporters (e.g., P-gp) Indicates that active efflux may limit net absorption.
< 2.0 Not a Significant Efflux Substrate Absorption is likely governed primarily by passive diffusion and/or uptake transport.

Citations for permeability classification based on established Caco-2 data correlations[13][14].

Example Data & Control Validation:

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioClassification
Propranolol (High)25.5 ± 2.123.9 ± 1.80.94High Permeability
Atenolol (Low)0.4 ± 0.10.5 ± 0.21.25Low Permeability
Digoxin (Efflux)0.2 ± 0.054.1 ± 0.520.5P-gp Substrate
5-HMT (Hypothetical) 8.5 ± 0.9 9.1 ± 1.1 1.07 Moderate-High Permeability

Interpretation of Hypothetical 5-HMT Data: With a Papp value of 8.5 x 10⁻⁶ cm/s, 5-HMT would be classified as having moderate-to-high permeability. An efflux ratio near 1.0 suggests it is not a significant substrate for major efflux transporters like P-gp under these conditions. Combined with solubility data, this would point towards a potential BCS Class I classification.

Decision-Making Framework

Decision_Tree start Caco-2 Assay Results for 5-HMT papp_check Is Papp (A→B) > 10 x 10⁻⁶ cm/s? start->papp_check high_perm High Permeability papp_check->high_perm Yes low_perm Low/Moderate Permeability papp_check->low_perm No er_check_high Is Efflux Ratio > 2? high_perm->er_check_high er_check_low Is Efflux Ratio > 2? low_perm->er_check_low class1_3 Potential BCS Class I or III (pending solubility) er_check_high->class1_3 No efflux_note_high High intrinsic permeability, but absorption may be limited by efflux. Consider P-gp interaction studies. er_check_high->efflux_note_high Yes class2_4 Potential BCS Class II or IV (pending solubility) er_check_low->class2_4 No efflux_note_low Low permeability is the primary limitation. Efflux further reduces absorption. er_check_low->efflux_note_low Yes

Caption: Decision tree for classifying 5-HMT based on Caco-2 results.

Conclusion

References

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current medicinal chemistry, 16(33), 4481–4489. [Link]

  • APO-FESOTERODINE Product Monograph. (2020). Apotex Inc. [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Sielecka, A., Płazińska, A., & Płaziński, W. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • Chancellor, M., et al. (2008). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Urology, 72(3), 715-718. [Link]

  • ResearchGate. (2009). The Design and Development of Fesoterodine as a Prodrug of 5- Hydroxymethyl Tolterodine (5HMT), the Active Metabolite of Tolterodine. [Link]

  • Benet, L. Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of pharmaceutical sciences, 100(1), 34–42. [Link]

  • GSC Online Press. (2023). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 24(03), 133–143. [Link]

  • El-Kattan, A. F., & Varma, M. V. (2014). Distinguishing between the Permeability Relationships with Absorption and Metabolism To Improve BCS and BDDCS Predictions in Early Drug Discovery. Molecular Pharmaceutics, 11(4), 1153–1159. [Link]

  • Diefenbach, K., et al. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss medical weekly, 138(1-2), 19–26. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • EURL ECVAM - TSAR. (n.d.). In vitro Caco-2 permeability. European Union. [Link]

  • Elmquist, W. F., & Mehvar, R. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 879–897. [Link]

  • Yokoyama, O., et al. (2012). An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. Neurourology and Urodynamics, 31(6), 948-949. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]

  • Evotec. (n.d.). P-glycoprotein Inhibition Service. [Link]

  • Troutman, M. D., & Thakker, D. R. (2013). Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells. Molecular Pharmaceutics, 10(5), 1888–1897. [Link]

  • PubChem. (n.d.). Desfesoterodine. National Center for Biotechnology Information. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

Sources

Method

Application Note: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether as a Critical Analytical Marker in Fesoterodine Drug-Drug Interaction (DDI) Studies

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Introduction & Mechanistic Rationale Evaluating the drug-drug interaction (DDI) potential of novel therapeutics is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Introduction & Mechanistic Rationale

Evaluating the drug-drug interaction (DDI) potential of novel therapeutics is a cornerstone of preclinical drug development. Fesoterodine, an antimuscarinic agent utilized for overactive bladder syndrome, presents a unique analytical challenge. It is a prodrug that is rapidly and extensively hydrolyzed by ubiquitous non-specific esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) 1. This active moiety is subsequently cleared via hepatic cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4 2.

During in vitro CYP inhibition assays (e.g., determining IC50 or Ki of co-administered drugs like ketoconazole), maintaining absolute analytical mass balance is critical. High-concentration incubations and accelerated stability conditions can trigger intermolecular reactions between the parent drug and its active metabolite, forming Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS 1380491-71-3) 3.

The Causality of Experimental Design: Why must we monitor this specific ether impurity? If the formation of Fesoterodinyl Ether is ignored during microsomal incubations, the depletion of 5-HMT might be falsely attributed to CYP-mediated enzymatic clearance rather than chemical dimerization. By incorporating this ether derivative as a reference standard in the LC-MS/MS workflow, scientists can decouple true enzymatic metabolism from chemical artifact formation, ensuring the trustworthiness of the derived pharmacokinetic parameters.

Pathway and Logic Visualization

Pathway Feso Fesoterodine (Prodrug) Esterase Non-specific Esterases (Plasma/Cytosol) Feso->Esterase Hydrolysis Ether Fesoterodinyl Ether (CAS 1380491-71-3) Analytical Marker Feso->Ether Dimerization (Artifact/Impurity) HMT 5-HMT (Active Metabolite) Esterase->HMT CYP CYP2D6 & CYP3A4 Enzymatic Clearance HMT->CYP Oxidation HMT->Ether Inact Inactive Metabolites CYP->Inact Inhib CYP Inhibitors (e.g., Ketoconazole) Inhib->CYP Competitive Inhibition

Fig 1. Fesoterodine metabolism and Fesoterodinyl Ether formation as an analytical marker.

Self-Validating Experimental Protocols

To guarantee data integrity, the following in vitro DDI protocol is engineered as a self-validating system . It internally verifies esterase activity, CYP viability, and mass balance within every run.

Protocol 1: Esterase-Supplemented Human Liver Microsome (HLM) DDI Assay

Standard washed HLMs often lack sufficient carboxylesterase activity to rapidly convert Fesoterodine to 5-HMT. This protocol utilizes a supplemented matrix to mimic physiological conditions.

Step 1: Matrix Pre-Conditioning Prepare a reaction mixture containing 1 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Supplement the matrix with 2% (v/v) human plasma to provide necessary carboxylesterases.

Step 2: Prodrug Conversion (Validation Checkpoint 1) Spike Fesoterodine to a final concentration of 10 µM. Incubate at 37°C for 15 minutes without the addition of NADPH. Causality: This step isolates esterase activity from CYP activity. Analyzing a T=15 min aliquot must show >95% conversion to 5-HMT. If conversion fails, the matrix is deficient, and downstream CYP inhibition data will be invalid.

Step 3: DDI Incubation Introduce the test CYP inhibitor (e.g., Ketoconazole for CYP3A4 or Paroxetine for CYP2D6) across a concentration gradient (0.1 µM to 50 µM). Initiate the oxidative metabolism by adding 1 mM NADPH. Incubate at 37°C for 30 minutes.

Step 4: Quenching & Extraction (Validation Checkpoint 2) Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing 50 ng/mL Tolterodine-d7 (Internal Standard). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: The supernatant is extracted for multiplexed LC-MS/MS analysis. The system calculates the molar sum of remaining 5-HMT, inactive metabolites, and Fesoterodinyl Ether. If the total mass balance deviates by >10% from the initial spike, the system flags unmonitored precipitation, preventing false positive DDI reporting.

Protocol 2: Multiplexed LC-MS/MS Quantification

Chromatography: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at 0.4 mL/min. Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Workflow Visualization

Workflow Incubation HLM + Plasma Incubation Quench Quench & Extract (Ice-cold ACN) Incubation->Quench Centrifuge Centrifugation (14,000 x g) Quench->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Validation Mass Balance Verification MS->Validation

Fig 2. Self-validating LC-MS/MS workflow for Fesoterodine DDI studies ensuring mass balance.

Quantitative Data Summaries

Table 1: Pharmacokinetic & System Suitability Parameters

ParameterTarget ThresholdValidation Purpose (Causality)
Prodrug Conversion (T=0) > 95% yield of 5-HMTEnsures CYP enzymes act exclusively on the active circulating metabolite.
Mass Balance Recovery 90% - 110%Confirms no unmonitored loss to precipitation or external artifacts.
Ether Impurity Formation < 5% of total AUCValidates that 5-HMT depletion is enzymatically driven, not chemically driven.
Positive Control (Midazolam) > 80% clearance at 30 minConfirms baseline CYP3A4 viability in the specific HLM matrix used.

Table 2: LC-MS/MS MRM Transitions for Assay Multiplexing

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Collision Energy (eV)Role in DDI Assay
Fesoterodine 412.3280.225Prodrug monitoring (Check for complete hydrolysis)
5-HMT 342.3223.220Active metabolite (Primary pharmacokinetic target)
Fesoterodinyl Ether 735.5412.335Artifact/Impurity marker (CAS 1380491-71-3)
Tolterodine-d7 333.3121.125Internal Standard (IS) for normalization

Conclusion

The integration of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether into routine in vitro DDI screening transforms a standard microsomal stability assay into a highly rigorous, self-validating system. By actively monitoring for chemical dimerization, drug development professionals can confidently isolate CYP-mediated clearance from artifactual degradation, yielding highly accurate, E-E-A-T compliant pharmacokinetic data.

References

  • Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers. National Institutes of Health (NIH) / PubMed Central.
  • Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. National Institutes of Health (NIH) / PubMed Central.
  • Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS Number 1380491-71-3). LGC Standards.

Sources

Application

Application Note &amp; Protocol: Long-Term Stability Testing of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Introduction Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, with CAS Number 1380491-71-3, is a significant related substance of Fesoterodine, an antimuscarinic agent used for the treatment of overactive bladder.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, with CAS Number 1380491-71-3, is a significant related substance of Fesoterodine, an antimuscarinic agent used for the treatment of overactive bladder.[1][2] As with any active pharmaceutical ingredient (API), its impurities and related substances must be monitored and controlled to ensure the safety and efficacy of the final drug product. The stability of these compounds under various environmental conditions is a critical aspect of drug development and regulatory submission.

This document provides a comprehensive protocol for conducting long-term stability testing of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] This protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), which is the globally accepted standard for stability testing of new drug substances.[4] Adherence to this protocol will generate a robust data package suitable for establishing a re-test period and defining appropriate storage conditions.

The Regulatory Imperative: Why This Protocol is Essential

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent stability testing to ensure that a drug substance maintains its quality, purity, and potency throughout its lifecycle.[4][5] This protocol is built upon the ICH Q1A(R2) framework, which harmonizes the stability data requirements for registration applications in the EU, Japan, and the USA.[6] The causality behind this rigorous testing is clear: an unstable compound can degrade, leading to a loss of therapeutic efficacy and the potential formation of toxic degradation products. This protocol serves as a self-validating system to mitigate these risks.

Pre-Study Requirements: Laying the Foundation

Before initiating a long-term stability study, several foundational elements must be in place.

  • Reference Standard Characterization: A fully characterized primary reference standard of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is required. Its identity, purity, and potency must be unequivocally established.

  • Batch Selection: Data from at least three primary batches of the substance should be provided.[3] These batches should be manufactured by a process that simulates the final production scale and packaged in the proposed container closure system.[7]

  • Container Closure System: The stability study must be conducted on the substance packaged in the same container closure system as that proposed for storage and distribution.[8] This is critical because interactions with the packaging can influence substance stability.

  • Stability-Indicating Analytical Method: A validated, stability-indicating analytical method is the cornerstone of any stability study. The method must be proven to accurately detect and quantify the intact substance while separating it from any potential degradation products, process impurities, or other related compounds. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly employed and effective technique for this purpose.[9][10]

Forced Degradation: Understanding the Molecule's Vulnerabilities

Forced degradation (stress testing) is a prerequisite for validating the stability-indicating nature of the analytical method. It involves subjecting the substance to conditions more severe than accelerated testing to identify likely degradation pathways and products.[3] This data is invaluable for ensuring the analytical method's specificity.

Stress Conditions Protocol

A single batch of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether should be subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photostability: The substance should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B. A control sample should be protected from light.

The diagram below illustrates the conceptual relationship between forced degradation and the validation of the analytical method, which is central to the integrity of the long-term study.

G cluster_0 Forced Degradation (Stress Testing) cluster_1 Analytical Method Validation Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Degradants Generate Potential Degradation Products Stress->Degradants Induces Specificity Demonstrate Specificity (Peak Purity Analysis) Degradants->Specificity Provides samples for testing Method Develop HPLC Method Method->Specificity Must achieve LongTerm Long-Term Stability Study Specificity->LongTerm Validates method for G cluster_chambers ICH Storage Conditions Start Receive 3 Batches of Fesoterodinyl Ether T0 Time-Zero (T0) Analysis Start->T0 Place Place Samples into Stability Chambers T0->Place LongTerm Long-Term 25°C / 60% RH Place->LongTerm Intermediate Intermediate 30°C / 65% RH Place->Intermediate Accelerated Accelerated 40°C / 75% RH Place->Accelerated Pull Pull Samples at Scheduled Time Points LongTerm->Pull Intermediate->Pull Accelerated->Pull Analysis Perform Analytical Tests (Appearance, Assay, Purity, etc.) Pull->Analysis Eval Evaluate Data vs. Acceptance Criteria Analysis->Eval Eval->Pull Continue Study Report Compile Stability Report & Establish Re-test Period Eval->Report Data Complies

Caption: Overall Workflow for the Long-Term Stability Study.

Recommended RP-HPLC Method

This method is adapted from published stability-indicating assays for Fesoterodine and serves as a robust starting point. [9][10]Method validation is mandatory.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.03 M Ammonium Acetate buffer, pH adjusted to 3.8.

  • Mobile Phase B: Acetonitrile and Methanol (e.g., 80:20 v/v).

  • Gradient Elution:

    • Time 0 min: 70% A, 30% B

    • Time 20 min: 30% A, 70% B

    • Time 25 min: 30% A, 70% B

    • Time 26 min: 70% A, 30% B

    • Time 30 min: 70% A, 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the substance in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%. Tailing factor and theoretical plates must also meet pre-defined criteria. This ensures the analytical system is performing correctly for each run.

Data Evaluation and Reporting

All stability data should be summarized in a tabular format. The evaluation should consider not only the assay value but also the levels of degradation products. If the data shows little or no change over time and minimal variability, a re-test period can be proposed based on the real-time data collected under long-term storage conditions. [11]The data from accelerated studies can be used to support this re-test period and to fulfill regulatory requirements. [12]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the long-term stability testing of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether. By integrating the authoritative standards of the ICH Q1A(R2) guideline with practical, field-proven methodologies, this protocol ensures the generation of a comprehensive and trustworthy stability data package. This data is fundamental for regulatory submissions and ultimately guarantees the quality and safety of the pharmaceutical product throughout its shelf life.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Source: Slideshare. URL: [Link]

  • Title: ICH Q1A(R2) Stability testing of new drug substances and drug products. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Source: Food And Drugs Authority (Ghana). URL: [Link]

  • Title: Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. Source: The Truth Pill. URL: [Link]

  • Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Source: World Health Organization (WHO). URL: [Link]

  • Title: ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Source: Australian Government Department of Health and Aged Care. URL: [Link]

  • Title: Key Guidelines for Stability Testing of Pharmaceutical Products. Source: Omori UK. URL: [Link]

  • Title: Stability testing of existing active substances and related finished products. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Source: Swiss Medical Weekly. URL: [Link]

  • Title: Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Source: PubMed. URL: [Link]

  • Title: fesoterodine. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • Title: CAS No : 1380491-71-3 | Product Name : Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether. Source: Pharmaffiliates. URL: [Link]

  • Title: NDA 22-030. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Source: Der Pharma Chemica. URL: [Link]

  • Title: Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Source: UroToday. URL: [Link]

  • Title: Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Source: PMC. URL: [Link]

  • Title: Fesoterodine. Source: KEGG DRUG. URL: [Link]

  • Title: Stable pharmaceutical compositions of fesoterodine. Source: Google Patents.
  • Title: Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Source: ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether Synthesis &amp; Yield Optimization

Overview Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing Fesoterodinyl (4-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3). Widely recognized in pharmacopeial analysis as Fesoterodine Impurity P [1] or Fesoterodine Related Impurity 8 , this dimeric compound poses unique challenges due to competing reactive sites and steric hindrance.

This guide bypasses generic protocols to focus strictly on the causality of reaction failures and the self-validating methodologies required to achieve high-yield, high-purity synthesis.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my cross-coupling yield between Fesoterodine and 5-Hydroxymethyl tolterodine (5-HMT) consistently below 25%? A1: The primary cause is competitive self-condensation and a lack of regioselectivity. Both the Fesoterodine monomer and the 5-HMT intermediate possess highly reactive primary benzylic alcohols. Under standard etherification conditions, 5-HMT readily undergoes self-etherification. Causality-Driven Solution: You must implement a temporary protection strategy. By masking the benzylic alcohol of 5-HMT with a tert-butyldimethylsilyl (TBDMS) group, you isolate the phenolic oxygen as the sole nucleophile. The bulky TBDMS chloride selectively reacts with the unhindered primary alcohol, leaving the sterically shielded phenol intact.

Q2: I am observing significant cleavage of the isobutyrate ester during the Williamson ether synthesis. How can I prevent this? A2: The highly basic conditions (e.g., NaH or KOH) required to deprotonate the sterically hindered phenol of 5-HMT will concurrently attack and hydrolyze the isobutyrate ester on the Fesoterodine counterpart. Causality-Driven Solution: Abandon the Williamson ether approach. Instead, utilize a modified Mitsunobu reaction. The Mitsunobu protocol operates under mild, neutral-to-slightly-acidic redox conditions that completely preserve the sensitive ester moiety while driving the dehydration coupling forward.

Q3: My Mitsunobu reaction stalls at ~40% conversion. How do I overcome this plateau? A3: The stall is an artifact of extreme steric hindrance. The bulky 3-(diisopropylamino)-1-phenylpropyl group adjacent to the reaction center restricts the approach of the standard triphenylphosphine oxide betaine intermediate. Causality-Driven Solution: Swap standard reagents (PPh₃ and DIAD) for Tri-n-butylphosphine (PBu₃) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP). PBu₃ is significantly smaller and more nucleophilic than PPh₃, allowing it to penetrate the steric shield of the tolterodine backbone [2]. Furthermore, conducting the reaction in Toluene rather than THF suppresses unwanted elimination side-reactions.

Section 2: Synthesis Workflow & Logical Relationships

Below is the validated logic flow for the regioselective synthesis of the target ether, mapping the transition from unprotected monomers to the final dimer.

G A 5-HMT (Desfesoterodine) [Phenol & Benzylic OH] B TBDMS-Cl / Imidazole Selective Protection A->B C 5-HMT-TBDMS Ether [Free Phenol] B->C E Modified Mitsunobu ADDP / PBu3 / Toluene C->E Cross-Coupling D Fesoterodine [Isobutyrate & Benzylic OH] D->E F Protected Dimer [TBDMS-Ether] E->F G TBAF / THF Silyl Deprotection F->G H Fesoterodinyl Ether (Target Compound) G->H

Workflow for the regioselective synthesis of Fesoterodinyl Ether via modified Mitsunobu coupling.

Section 3: Quantitative Data Presentation

To validate the shift from standard etherification to the modified Mitsunobu approach, review the comparative yield and purity data below. This data highlights the critical failure points of basic conditions (ester hydrolysis) and standard Mitsunobu conditions (steric stalling).

Coupling StrategyReagents / CatalystSolventTemp (°C)Ester HydrolysisIsolated Yield (%)Purity (HPLC)
Standard Williamson NaH, Fesoterodine-BrDMF60Severe (>40%)18%< 60%
Mild Williamson Cs₂CO₃, Fesoterodine-BrMeCN40Moderate (~15%)45%75%
Standard Mitsunobu PPh₃, DIADTHF25None38%82%
Optimized Mitsunobu PBu₃, ADDPToluene0 to 25None84% > 98%
Section 4: Validated Step-by-Step Protocol

This protocol operates as a self-validating system: each step includes a specific mechanistic control to prevent the propagation of side products, a necessity when handling complex tolterodine rearrangements [3].

Phase 1: Regioselective Protection of 5-HMT

  • Initiation: Dissolve 5-Hydroxymethyl tolterodine (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

  • Base Addition: Add Imidazole (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Selective Silylation: Dropwise add a solution of TBDMS-Cl (1.05 eq) in DCM. Causality Check: The strict 1.05 eq stoichiometry and 0 °C temperature ensure the silyl group exclusively attacks the unhindered primary benzylic alcohol, bypassing the phenol.

  • Isolation: Stir for 4 hours. Quench with saturated aqueous NH₄Cl. Extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography to isolate the 5-HMT-TBDMS ether.

Phase 2: Modified Mitsunobu Cross-Coupling

  • Preparation: In a flame-dried flask, dissolve the 5-HMT-TBDMS ether (1.0 eq) and Fesoterodine base (1.1 eq) in anhydrous Toluene.

  • Phosphine Activation: Add Tri-n-butylphosphine (PBu₃, 1.5 eq) via syringe. Causality Check: PBu₃ is utilized here because its smaller cone angle allows it to activate the sterically hindered benzylic alcohol of Fesoterodine without stalling.

  • Coupling: Cool the system to 0 °C and add 1,1'-(Azodicarbonyl)dipiperidine (ADDP, 1.5 eq) portion-wise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Filtration & Purification: Filter off the precipitated ADDP-H₂ byproduct. Concentrate the filtrate under reduced pressure and purify via column chromatography to obtain the protected dimer.

Phase 3: Global Deprotection

  • Solvation: Dissolve the protected dimer in anhydrous THF and cool to 0 °C.

  • Cleavage: Add Tetra-n-butylammonium fluoride (TBAF, 1.2 eq, 1M in THF) dropwise.

  • Monitoring: Stir for 2 hours. Causality Check: The fluoride ion selectively cleaves the Si-O bond (driven by the high thermodynamic stability of the Si-F bond) without hydrolyzing the adjacent, base-sensitive isobutyrate ester.

  • Final Polish: Quench with water, extract with Ethyl Acetate, and perform final purification via preparative HPLC to yield highly pure Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether.

References
  • Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine Source: ACS Omega (American Chemical Society) URL:[Link]

  • Rearrangement of Ethers: A New Route to Tolterodine Source: Synthetic Communications (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether Purification &amp; Troubleshooting

Welcome to the Technical Support Center for Fesoterodine active pharmaceutical ingredient (API) development. This guide is engineered for scientists and process chemists facing challenges with the isolation, quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fesoterodine active pharmaceutical ingredient (API) development. This guide is engineered for scientists and process chemists facing challenges with the isolation, quantification, and prevention of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether —commonly designated as Fesoterodine Impurity P or Impurity 8 [1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind the formation of this persistent dimer and provide self-validating workflows to ensure your API meets stringent regulatory thresholds (<0.15%).

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: What is the exact chemical nature of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, and why does it form during synthesis? A1: Impurity P is an asymmetric ether dimer (Molecular Weight: 735.07 g/mol )[1]. The synthesis of Fesoterodine involves the selective esterification of the phenolic hydroxyl group of 5-hydroxymethyl tolterodine (5-HMT) using isobutyryl chloride[2]. However, 5-HMT contains two competing nucleophiles: a phenol and a benzylic alcohol. If the reaction is driven by harsh organic bases (e.g., triethylamine in dichloromethane), the benzylic alcohol can undergo undesired activation (often converting to a transient benzylic chloride due to HCl byproducts). The highly reactive phenoxide of a second 5-HMT molecule subsequently executes a nucleophilic attack on this activated benzylic carbon, yielding the stable ether dimer[3].

Q2: Why does this impurity co-elute or co-precipitate with the target API during standard purification? A2: The dimer possesses two bulky, highly lipophilic 3-(diisopropylamino)-1-phenylpropyl moieties[1]. This creates a massive hydrophobic surface area that mimics the solubility profile of the Fesoterodine API. Because it shares the same basic tertiary amines and similar lipophilicity, standard solvent-antisolvent crystallizations often fail to purge it, leading to co-precipitation.

Q3: How can we kinetically suppress the formation of this dimer at the reactor level? A3: Shift from homogenous organic conditions to a biphasic Schotten-Baumann system. Utilizing an acetone/water solvent mixture with an inorganic base like potassium carbonate ( K2​CO3​ ) fundamentally alters the reaction kinetics[3]. The inorganic base selectively deprotonates the more acidic phenol (pKa ~10) over the benzylic alcohol (pKa ~15). The reaction occurs at the aqueous-organic interface, heavily favoring the rapid esterification of the phenoxide while the water neutralizes HCl byproducts, completely shutting down the benzylic activation pathway[3].

Part 2: Mechanistic & Workflow Visualizations

Mechanism HMT 5-HMT Precursor (Phenol & Benzylic OH) Act Transient Benzylic Activation (Electrophilic Intermediate) HMT->Act Over-activation of Benzylic OH API Fesoterodine API (Target Ester) HMT->API Selective Phenolic Esterification Dimer Fesoterodinyl Ether (Impurity P Dimer) HMT->Dimer Iso Isobutyryl Chloride Iso->Act Iso->API Base Homogenous Organic Base (e.g., TEA/DCM) Base->Act Act->Dimer SN2 Attack by 2nd 5-HMT Phenoxide

Fig 1: Reaction pathways showing competitive API esterification vs. Impurity P dimer formation.

Purification Crude Crude Fesoterodine API (Contains >0.1% Impurity P) Prep Preparative RP-HPLC (YMC Pak ODS-A, Gradient) Crude->Prep Fractions Fraction Collection (UV Detection @ 215 nm) Prep->Fractions Conc Solvent Evaporation (Remove ACN/MeOH under vacuum) Fractions->Conc Lyoph Lyophilization (Vertis 6L, Aqueous Layer) Conc->Lyoph Pure Pure Impurity P (>95% Purity for Reference Std) Lyoph->Pure

Fig 2: Preparative isolation workflow for extracting Impurity P from crude API mixtures.

Part 3: Quantitative Data & Physicochemical Properties

To successfully track and isolate Impurity P, you must calibrate your analytical expectations against its known physicochemical parameters.

Table 1: Chemical and Chromatographic Profile of Impurity P

PropertyValue / Description
Chemical Name Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether[1]
Common Synonyms Fesoterodine Impurity P; Fesoterodine Related Impurity 8[1][2]
CAS Number 1380491-71-3[1]
Molecular Formula C48​H66​N2​O4​ [1]
Molecular Weight 735.07 g/mol [1]
Relative Retention Time (RRT) ~1.37 (Elutes significantly after the API due to high lipophilicity)[4]
UV Absorbance Max 215 nm - 220 nm[4][5]

Part 4: Experimental Protocols

Protocol 1: Analytical RP-HPLC for Detection and Quantification

Causality Note: Fesoterodine and Impurity P contain basic tertiary amines (diisopropylamino groups)[1]. At neutral pH, these interact strongly with residual silanols on silica-based C18 columns, causing severe peak tailing. We utilize Trifluoroacetic Acid (TFA) as an ion-pairing agent to lower the pH, fully protonate the amines, and suppress silanol ionization, ensuring sharp, symmetrical peaks[5].

Step-by-Step Methodology:

  • Column Preparation: Install a YMC Pak ODS-A column (150 mm × 4.6 mm, 5 µm particle size)[5]. Maintain column temperature at 30°C.

  • Mobile Phase Formulation:

    • Mobile Phase A: Prepare a 70:30 (v/v) mixture of Water and Methanol. Add 0.1% Trifluoroacetic acid (TFA)[5]. Degas via sonication.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile[5].

  • Gradient Elution Profile: Initiate the run with a high percentage of Mobile Phase A to retain polar precursors, ramping up Mobile Phase B to forcefully elute the highly lipophilic Impurity P dimer.

  • Sample Preparation: Dissolve the API sample in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Detection: Inject 75 µL of the sample[4]. Monitor the eluent using a Photo Diode-Array (PDA) detector set to 215 nm[5].

  • System Suitability Validation: Ensure the resolution ( Rs​ ) between Fesoterodine and Impurity P (RRT ~1.37) is > 1.5, and the tailing factor for all peaks is < 2.0.

Protocol 2: Preparative Isolation & Lyophilization of Impurity P

Causality Note: Because Impurity P degrades under prolonged thermal stress in organic solvents, traditional rotary evaporation of the entire HPLC fraction leads to artifact formation. We selectively evaporate only the volatile organics, leaving the impurity suspended in the acidic aqueous phase for gentle lyophilization[5].

Step-by-Step Methodology:

  • Preparative Scaling: Scale the analytical gradient (Protocol 1) to a preparative HPLC system using a matching stationary phase chemistry (e.g., YMC ODS-A Prep Column).

  • Fraction Collection: Inject the crude API mother liquor. Collect the fractions eluting at the predetermined retention time of Impurity P (monitoring at 215 nm)[5].

  • Solvent Evaporation: Transfer the collected fractions to a rotary evaporator. Apply mild vacuum at a bath temperature not exceeding 30°C to selectively strip off the Acetonitrile and Methanol[5].

  • Lyophilization: Transfer the remaining aqueous layer (containing the impurity and residual TFA) into a Vertis 6 L lyophilizer[5]. Freeze the sample at -40°C, then apply deep vacuum to sublimate the water.

  • Recovery: The resulting product will be a pure, fluffy white solid mass. Verify chromatographic purity via Protocol 1 (Target: >95.0% by area normalization) before utilizing it as a reference standard[5].

References

  • Rajput, A.P., & Sonanis, M.C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(13). URL: [Link]

  • US Patent US9012678B2. (2015). Processes for the preparation of fesoterodine. Google Patents.

Sources

Troubleshooting

"Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" analytical method troubleshooting

Welcome to the technical support center for the analytical troubleshooting of Fesoterodine and its related compounds, with a special focus on "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether." This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical troubleshooting of Fesoterodine and its related compounds, with a special focus on "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development, validation, and routine analysis. Here, we will delve into the causal relationships behind experimental choices and provide field-proven insights to ensure the integrity and accuracy of your results.

Understanding the Analyte: Fesoterodine and its Metabolic Landscape

Fesoterodine is an antimuscarinic agent used to treat overactive bladder.[1][2] It is a prodrug that undergoes rapid and extensive hydrolysis by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] This rapid conversion is a critical factor to consider during bioanalysis, as it can impact the accurate quantification of the parent drug.[6] The active metabolite, 5-HMT, is further metabolized by CYP2D6 and CYP3A4.[4][7]

The compound of interest, "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether," is a potential impurity or related substance of Fesoterodine.[8][9] Its analysis requires a robust method capable of separating it from the parent drug, its active metabolite, and other potential degradation products.

Frequently Asked Questions (FAQs)

Sample Preparation and Stability

Q1: My Fesoterodine concentrations are consistently lower than expected in plasma samples. What could be the cause?

A1: This is a common issue and is often related to the ex vivo instability of Fesoterodine.[6] Fesoterodine is rapidly hydrolyzed by esterases in plasma to its active metabolite, 5-HMT.[3][4] To prevent this, immediate stabilization of the plasma sample is crucial.

  • Expert Recommendation: Immediately after collection, acidify the plasma with an acidic buffer (e.g., citrate buffer) and add an esterase inhibitor. Subsequently, store the samples at -70°C or lower until analysis. A detailed study on the ex vivo stability of Fesoterodine in human plasma provides a comprehensive protocol for optimizing the extraction procedure.[6]

Q2: I am observing significant degradation of my Fesoterodine sample during method development. What are the likely degradation pathways?

A2: Fesoterodine is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it is particularly sensitive to:

  • Acidic and Basic Hydrolysis: Leads to the cleavage of the ester linkage, forming 5-HMT and isobutyric acid.[3][10][11]

  • Oxidative Stress: Degradation can occur in the presence of oxidizing agents like hydrogen peroxide.[3][11]

It is crucial to control the pH of your sample and mobile phase and to avoid exposure to strong oxidizing agents.[12]

Chromatography

Q3: I am having difficulty achieving baseline separation between Fesoterodine, 5-HMT, and the Fesoterodinyl ether impurity. What chromatographic parameters should I optimize?

A3: Achieving adequate separation of these closely related compounds requires careful optimization of your HPLC/UPLC method.

  • Column Selection: A C18 column is commonly used for the analysis of Fesoterodine and its metabolites.[6] For complex separations involving multiple impurities, a high-resolution column (e.g., with a smaller particle size) may be necessary.

  • Mobile Phase: A combination of an acidic aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[13][14] Gradient elution is often necessary to resolve all compounds with good peak shape in a reasonable run time.[15]

  • pH Control: The pH of the mobile phase can significantly impact the retention and selectivity of these basic compounds. Experimenting with a pH range of 3-4 is a good starting point.[10]

Q4: I am experiencing peak fronting/tailing for my analytes. How can I improve peak shape?

A4: Poor peak shape can be caused by several factors:

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.[16]

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.[16]

  • Secondary Interactions: Silanol interactions with the stationary phase can cause peak tailing for basic compounds. Using a column with end-capping or adding a competing base like triethylamine to the mobile phase can mitigate this.[11]

Mass Spectrometry

Q5: What are the recommended MS/MS transitions for Fesoterodine, 5-HMT, and the Fesoterodinyl ether impurity?

A5: While the optimal transitions should be determined empirically by infusing a standard solution of each analyte, published literature provides a good starting point. For Fesoterodine, a common transition is m/z 412.2 → 223.0.[13] For 5-HMT, you would expect a different precursor ion. The Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether has a molecular weight of 735.07 g/mol , so its precursor ion will be significantly different.[8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
FesoterodineC₂₆H₃₇NO₃411.58412.2223.0[13]
5-HMTC₂₂H₃₁NO₂341.49342.5To be determined
Fesoterodinyl EtherC₄₈H₆₆N₂O₄735.07736.1To be determined

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Troubleshooting Guides

Guide 1: Investigating Low Analyte Recovery

This workflow will guide you through troubleshooting low recovery of Fesoterodine and related compounds from biological matrices.

LowRecoveryTroubleshooting start Low Analyte Recovery Observed check_stability Verify Sample Stability (Esterase Inhibition, pH, Temp) start->check_stability check_extraction Evaluate Extraction Efficiency (LLE vs. SPE, Solvent Choice) check_stability->check_extraction Stability Confirmed optimize_extraction Optimize Extraction Protocol (e.g., different solvent, pH adjustment) check_stability->optimize_extraction Instability Found check_matrix Assess Matrix Effects (Post-column Infusion) check_extraction->check_matrix Extraction Efficient change_extraction Change Extraction Method (e.g., from LLE to SPE) check_extraction->change_extraction Low Efficiency optimize_chromatography Modify Chromatographic Conditions (to separate from interfering peaks) check_matrix->optimize_chromatography Matrix Effect Observed end_good Recovery Improved check_matrix->end_good No Significant Effect optimize_extraction->end_good change_extraction->end_good optimize_chromatography->end_good end_bad Issue Persists - Re-evaluate Method optimize_chromatography->end_bad

Caption: Troubleshooting workflow for low analyte recovery.

Guide 2: Resolving Chromatographic Separation Issues

This guide provides a systematic approach to resolving co-elution and poor peak shape.

SeparationTroubleshooting start Poor Chromatographic Separation (Co-elution, Poor Peak Shape) check_column Evaluate Column Performance (Age, Contamination, Suitability) start->check_column optimize_mobile_phase Optimize Mobile Phase (Organic Solvent Ratio, pH, Buffer) check_column->optimize_mobile_phase Column OK change_column Select a Different Column (Different Stationary Phase, e.g., Phenyl-Hexyl) check_column->change_column Column Issue optimize_gradient Adjust Gradient Profile (Slope, Initial/Final Conditions) optimize_mobile_phase->optimize_gradient Partial Improvement fine_tune_ph Fine-tune Mobile Phase pH (for optimal selectivity) optimize_mobile_phase->fine_tune_ph No Improvement adjust_gradient Modify Gradient Elution (for better resolution of critical pairs) optimize_gradient->adjust_gradient end_good Separation Achieved change_column->end_good fine_tune_ph->end_good adjust_gradient->end_good

Caption: Systematic approach to resolving chromatographic issues.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for Fesoterodine and Impurities

This method can be used as a starting point for the analysis of Fesoterodine, 5-HMT, and the Fesoterodinyl ether impurity in drug substances.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for these compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of basic analytes.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.[11]
Injection Vol. 10 µLA good starting point to avoid column overload.
Detection UV at 210 nmFesoterodine and related compounds have UV absorbance at this wavelength.[11]
Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol is designed to minimize ex vivo degradation of Fesoterodine.

  • Blood Collection: Collect blood in tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Separation: Centrifuge the blood sample immediately at 4°C to separate the plasma.

  • Stabilization: Transfer the plasma to a clean tube and immediately add a pre-determined volume of an acidic buffer containing an esterase inhibitor.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of stabilized plasma.

  • Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase of your LC-MS/MS method.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

In-Depth Discussion: The Challenge of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

The analysis of the Fesoterodinyl ether impurity presents unique challenges due to its structure. It is a significantly larger and more hydrophobic molecule than Fesoterodine and 5-HMT. This has several implications for method development:

  • Longer Retention Time: Expect this impurity to have a much longer retention time in a reversed-phase system. Your gradient elution may need to be extended or made steeper at the end to ensure it elutes from the column.

  • Lower Solubility: Its increased hydrophobicity may lead to lower solubility in aqueous solutions. Ensure your sample solvent has sufficient organic content to keep it dissolved.

  • Different Fragmentation Pattern: The MS/MS fragmentation pattern will be distinct from Fesoterodine and 5-HMT. You will need to optimize the collision energy to obtain characteristic product ions for quantification and confirmation.

  • Potential for Adsorption: Large, hydrophobic molecules can be prone to adsorption onto surfaces in the analytical system (e.g., tubing, injector). This can lead to poor peak shape and low recovery. Using a well-maintained system and appropriate mobile phase additives can help mitigate this.

By understanding these potential challenges, you can proactively design your analytical method to ensure accurate and reliable quantification of this critical impurity.

References

  • Patel AS And Mehta HS*. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Sangoi, M. S., et al. (2025). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. [Link]

  • Marella, V. L. (2025). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1-11. [Link]

  • Narasimha Reddy Kotla, et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122. [Link]

  • WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate.
  • Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(3), 856-863. [Link]

  • TOVIAZ - fesoterodine - EMA. (2007). European Medicines Agency. [Link]

  • Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. SciELO. [Link]

  • Rajput, A. P., & Sonanis, M. C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry, 25(11), 6369-6371. [Link]

  • Fesoterodine Fumarate Extended-Release Tablets - PRODUCT MONOGRAPH. (2020). Apotex Inc. [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. ResearchGate. [Link]

  • Reddy, B. V. R., et al. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. International Journal of Pharmaceutical Sciences and Research, 3(2), 239-245. [Link]

  • Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether. Pharmaffiliates. [Link]

  • Krivoborodov, G. G. (2020). Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results. Urology Herald. [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025). Bioanalytical Systems, Inc. [Link]

  • eCopy, Inc. - FDA. (2008). Food and Drug Administration. [Link]

  • Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]

  • Comparison of fesoterodine and tolterodine in subjects with overactive bladder. ResearchGate. [Link]

  • Efficacy of fesoterodine compared with extended-release tolterodine in men and women with overactive bladder. PubMed. [Link]

  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability. [Link]

  • Bioanalytical method revalidation challenges in pharma R&D. (2023). Drug Discovery World. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. [Link]

  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Assay Solubility Challenges for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical hurdles associated with Fesoterodinyl (4-Hydroxy-tolterodine p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical hurdles associated with Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3)[1].

While the parent prodrug, fesoterodine fumarate, exhibits moderate aqueous solubility (~12 mg/mL in water) due to its ionizable salt form[2], this specific dimeric ether derivative is a massive, highly lipophilic molecule (MW: 735.07)[1]. It lacks favorable hydration spheres at physiological pH, rendering it practically insoluble in standard aqueous assay buffers and highly prone to non-specific binding (NSB)[3]. This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducible data in your in vitro assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether precipitate immediately when added to my aqueous assay buffer (e.g., PBS or TRIS)? Causality & Solution: The ether linkage and bulky aromatic rings create a highly hydrophobic surface area. When introduced directly into an aqueous environment, water molecules cannot form favorable hydrogen bonds with the compound. To minimize thermodynamic free energy, the hydrophobic molecules aggregate and precipitate out of solution. Actionable Fix: Do not spike DMSO stock directly into 100% aqueous buffer. Utilize a step-wise co-solvent system. Pre-dissolve the compound in 100% DMSO to disrupt the crystal lattice, then step-down the polarity using a surfactant (like Tween-80) or a cyclodextrin (like SBE-β-CD) before the final aqueous dilution[4].

Q2: I am losing compound signal in my cell-based assay, even without visible precipitation. What is happening? Causality & Solution: Highly lipophilic compounds exhibit severe Non-Specific Binding (NSB) to the hydrophobic polystyrene surfaces of standard microplates[5]. The compound partitions into the plastic, drastically reducing the effective free concentration ( Cfree​ ) available to interact with your target cells or receptors. Actionable Fix: Switch to glass-coated or ultra-low attachment (polypropylene) microplates. Additionally, supplement the assay buffer with a carrier protein like 0.1% Bovine Serum Albumin (BSA) to competitively block plastic binding sites and maintain the compound in solution via micellar encapsulation[6].

Q3: My LC-MS/MS quantification of this ether is highly variable with significant carryover. How do I fix this? Causality & Solution: The extreme lipophilicity causes the ether to adhere to the autosampler needle, injection valve, and the stationary phase of the analytical column. Actionable Fix: Implement a high-organic wash step (e.g., 90% Acetonitrile / 10% Isopropanol with 0.1% Formic Acid) between injections. Ensure the sample matrix in the autosampler vial contains at least 50% organic solvent to prevent micro-precipitation prior to injection.

Part 2: Data Presentation

Table 1: Solubility Matrix and Recommended Maximum Concentrations

Note: Values are empirical guidelines based on the physicochemical behavior of desfesoterodine ether derivatives.

Solvent SystemMechanism of SolubilizationMax Stable ConcentrationApplication Suitability
100% DMSO Disrupts crystal lattice; solvates hydrophobic rings> 10 mMMaster Stock Storage (-80°C)
100% Methanol Polar protic solvation~ 5 mMLC-MS/MS Sample Prep
100% Aqueous (PBS, pH 7.4) None (Thermodynamically unfavorable)< 1 μM (Precipitates)Not Recommended
10% DMSO + 5% Tween-80 + 85% PBS Micellar encapsulation & steric shielding~ 2.5 mg/mL (~3.4 mM)In vitro / In vivo assays[4]
Table 2: Microplate Material Compatibility and NSB Mitigation
Microplate MaterialBuffer AdditiveExpected NSB LossRecommendation
Standard PolystyreneNone70% - 90%Avoid for lipophilic ethers
Polypropylene (PP)None20% - 40%Acceptable for short incubations
Polypropylene (PP)0.1% BSA or 0.05% Tween-80< 5%Optimal for Cell/Receptor Assays

Part 3: Experimental Protocols

Protocol 1: Step-Wise Preparation of Assay-Ready Working Solutions

To prevent thermodynamic aggregation, you must create a gradient of polarity. This self-validating protocol ensures the compound remains in a stable micellar suspension[4].

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether powder and dissolve in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • First Polarity Step-Down (PEG): In a fresh polypropylene tube, add 100 μL of the 10 mM DMSO stock to 400 μL of PEG300. Pipette up and down 10 times. The solution must remain optically clear.

  • Surfactant Addition: Add 50 μL of Tween-80 to the mixture. Vortex vigorously for 30 seconds. Tween-80 forms the necessary micelles to encapsulate the lipophilic ether[4].

  • Aqueous Dilution: Slowly add 450 μL of your aqueous assay buffer (e.g., Saline or PBS) dropwise while gently vortexing.

  • Validation: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic pellet. If no pellet is visible, the compound is successfully solubilized.

Protocol 2: Microplate Coating and Blocking Strategy for Receptor Binding Assays

To ensure the Cfree​ of the drug remains constant during dose-response curves[5].

Step-by-Step Methodology:

  • Plate Selection: Use 96-well or 384-well Polypropylene (PP) microplates. Do not use untreated polystyrene.

  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 0.1% (w/v) fatty-acid-free BSA. Filter sterilize through a 0.22 μm PES membrane.

  • Pre-incubation (Blocking): Add 100 μL of the BSA-supplemented buffer to all wells. Incubate at room temperature for 30 minutes to saturate any residual hydrophobic binding sites on the plastic.

  • Compound Addition: Aspirate the blocking buffer and immediately add your compound dilutions (prepared via Protocol 1). Proceed with your biological assay.

Part 4: Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

Workflow Start Compound Added to Assay Check1 Visible Precipitation? Start->Check1 Precip Thermodynamic Aggregation Check1->Precip Yes NoPrecip Check Signal Recovery Check1->NoPrecip No Sol1 Use DMSO + Tween-80 Co-solvent System Precip->Sol1 Check2 Low Signal / High Variability? NoPrecip->Check2 NSB Non-Specific Binding (NSB) to Plastic Check2->NSB Yes Sol2 Use Low-Binding Plates + 0.1% BSA NSB->Sol2

Decision tree for diagnosing and resolving lipophilic compound assay failures.

Diagram 2: Mechanism of Non-Specific Binding vs. Solubilization

Mechanism Lipid Fesoterodinyl Ether (Highly Lipophilic) Aqueous Aqueous Buffer (High Surface Tension) Lipid->Aqueous Direct Addition Tween Tween-80 / BSA Addition Lipid->Tween Pre-mix Aqueous->Lipid Precipitation Micelle Micellar Encapsulation & Steric Shielding Tween->Micelle Soluble Stable Bioavailable Concentration Micelle->Soluble

Mechanistic pathway of Tween-80 micelle encapsulation preventing NSB and precipitation.

References

  • Pharmaffiliates. "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether - Impurities".
  • Geneesmiddeleninformatiebank. "Public Assessment Report Scientific discussion Fesoterodine Accord".
  • Chemicea Pharmaceuticals. "Desfesoterodine fesoterodine ether - Draft COA". Chemicea.com.
  • MedChemExpress. "Tween 80 (Polysorbate 80) | Biochemical Assay Reagent". MedChemExpress.
  • Frontiers in Endocrinology. "Drug Repositioning For Allosteric Modulation of VIP and PACAP Receptors". Frontiersin.org.

Sources

Troubleshooting

"Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" challenges in scaling up synthesis

Welcome to the Advanced Process Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the commercial scale-up of Fesoterodine: the form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in the commercial scale-up of Fesoterodine: the formation of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3) [1].

When transitioning from bench-scale to pilot-scale manufacturing, maintaining the delicate balance between selective esterification and side-reaction suppression becomes critical. This guide moves beyond basic symptom management by addressing the kinetic drivers of intermolecular etherification, providing you with self-validating protocols to ensure your batches consistently meet ICH Q3A guidelines (≤0.15% impurity threshold)[2].

Part 1: Root Cause Analysis & Troubleshooting (FAQ)

Q1: Why does the Fesoterodinyl Ether impurity spike specifically during pilot scale-up, even when lab-scale parameters are strictly followed? A1: The issue stems from mass transfer limitations and localized thermodynamics. At the lab scale, heat dissipation is rapid, and pH gradients are minimal. During pilot scale-up of the selective esterification step, the reaction between 5-hydroxymethyl tolterodine (5-HMT) and isobutyryl chloride generates stoichiometric amounts of HCl. If mechanical agitation is insufficient, localized "acidic pockets" form. Under these acidic conditions, the benzylic alcohol of the newly formed Fesoterodine undergoes rapid dehydration to form a highly reactive benzylic carbocation. This electrophile is immediately attacked by the nucleophilic phenolic hydroxyl of unreacted 5-HMT, fusing the two molecules into the C48H66N2O4 dimer[3][4].

Q2: How can we kinetically favor the esterification while suppressing this intermolecular etherification? A2: You must shift the reaction environment from a monophasic organic system to a buffered biphasic system. By conducting the esterification in an acetone/water mixture containing an inorganic base (e.g., Sodium Bicarbonate), the HCl byproduct is instantly partitioned into the aqueous phase and neutralized[4]. This prevents the pH from dropping below the critical threshold required for benzylic dehydration, effectively shutting down the carbocation pathway.

Q3: If the ether impurity has already formed at 0.6% in our crude Fesoterodine base, is the batch ruined? A3: No. The impurity can be aggressively purged during the final salification step. Avoid standard ethanol/diethyl ether precipitations, as the dimer tends to co-crystallize with the API. Instead, utilize 2-butanone (methyl ethyl ketone) for the crystallization of the Fesoterodine fumarate salt[2][5]. The bulky, lipophilic nature of the Fesoterodinyl Ether impurity gives it a significantly higher solubility in 2-butanone at 0 °C compared to the Fesoterodine fumarate salt, allowing the impurity to be washed away in the mother liquor.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways during the esterification step, highlighting the causality behind the impurity formation.

G A 5-HMT (Active Metabolite/Diol) C22H31NO2 C Fesoterodine C26H37NO3 A->C + Isobutyryl Chloride (Base Scavenger) F Fesoterodinyl Ether Impurity (CAS: 1380491-71-3) A->F Reacts with Carbocation B Isobutyryl Chloride (Esterification Agent) D Trace HCl / Acidic Workup (Scale-up Stress) C->D Poor Agitation Scale-up E Benzylic Carbocation Intermediate D->E Acidic pH Dehydration E->F Intermolecular Attack by 5-HMT Phenolic OH

Caption: Mechanistic pathway of Fesoterodinyl Ether impurity formation during scale-up esterification.

Part 3: Process Analytics & Quantitative Benchmarks

To maintain a self-validating process, track your scale-up parameters against these established benchmarks. Deviations in the pilot scale indicate a high risk of etherification.

Process ParameterLab Scale (10g) BaselinePilot Scale (1kg) Risk ZoneOptimized Scale-Up Target
Esterification Temp 0 – 5 °C8 – 15 °C (Exothermic drift)Strictly < 5 °C
Aqueous pH (Workup) 7.85.5 – 6.5 (Inadequate mixing)7.5 – 8.5 (Biphasic buffering)
Fesoterodinyl Ether < 0.05% (HPLC Area)0.45% – 0.80%< 0.10% (Pre-salification)
Fumarate Salt Yield 88%72% (Loss to side reactions)> 85%

Part 4: Self-Validating Protocol: Biphasic Esterification & Impurity Purging

This methodology integrates In-Process Controls (IPCs) to ensure the protocol validates itself at each critical juncture, preventing downstream failures.

Phase 1: Biphasic Selective Esterification
  • Reactor Setup: In a jacketed reactor, charge 1.0 equivalent of 5-HMT into a mixture of Acetone and Deionized Water (ratio 3:1 v/v).

  • Buffering: Add 2.5 equivalents of Sodium Bicarbonate ( NaHCO3​ )[5].

    • IPC 1 (Self-Validation): Measure the pH of the aqueous phase. Do not proceed unless pH is ≥ 8.0. This ensures sufficient buffering capacity to neutralize the incoming HCl.

  • Temperature Control: Chill the biphasic mixture to 0 – 2 °C.

  • Reagent Addition: Add 1.05 equivalents of Isobutyryl chloride dropwise over 2 hours.

    • Critical Parameter: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C. The NaHCO3​ will immediately scavenge the HCl, preventing benzylic alcohol dehydration[4].

  • Phase Separation: Cease agitation, allow phases to separate, and discard the aqueous layer. Wash the organic layer with a dilute K2​CO3​ solution to remove any unreacted isobutyric acid.

    • IPC 2 (Self-Validation): Perform a rapid HPLC check of the organic phase. The Fesoterodinyl Ether impurity (RRT ~1.8 relative to Fesoterodine) should be ≤ 0.15%.

Phase 2: Targeted Purging via Salification

If IPC 2 shows the ether impurity > 0.15%, utilize this specific crystallization matrix to purge the dimer.

  • Solvent Exchange: Concentrate the organic phase under vacuum to yield Fesoterodine base as a thick oil. Re-dissolve the oil in 2-butanone (methyl ethyl ketone) at a ratio of 1:10 (w/v)[2][5].

  • Salification: Heat the solution to 40 °C and add 1.0 equivalent of Fumaric Acid. Stir until complete dissolution is achieved (approx. 30 minutes).

  • Controlled Nucleation: Cool the reactor to 20 °C at a rate of 0.5 °C/min. Seed the solution with 0.5% w/w pure crystalline Fesoterodine Fumarate.

  • Impurity Purging: Hold at 20 °C for 1 hour, then cool to 0 °C and hold for 2 hours. The Fesoterodine Fumarate will precipitate, while the highly soluble Fesoterodinyl Ether impurity remains trapped in the 2-butanone mother liquor[5].

  • Isolation: Filter the suspension via a Nutsche filter. Wash the filter cake with cold 2-butanone (0 °C) and dry under vacuum at 35 °C for 15 hours.

    • IPC 3 (Self-Validation): HPLC analysis of the dried powder will confirm the ether impurity is purged to ≤ 0.07%, well below regulatory limits.

Part 5: References

  • US9012678B2 - Processes for the preparation of fesoterodine. Google Patents. (Details the use of acetone/water biphasic systems with inorganic bases to suppress dimer impurity formation).

  • EP2251318B1 - Method for preparing fesoterodine fumarate. European Patent Office. (Authoritative protocol on salification conditions utilizing 2-butanone to maintain ether impurities below ICH limits).

  • Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS: 1380491-71-3). Pharmaffiliates Reference Standards. (Chemical characterization and molecular weight confirmation of the impurity).[Link]

Sources

Optimization

"Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether" interpreting unexpected spectroscopic data

Technical Support Center: Troubleshooting Spectroscopic Anomalies in Fesoterodine Ether Impurities Welcome to the Advanced Analytical Support Center. This guide is specifically designed for researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Spectroscopic Anomalies in Fesoterodine Ether Impurities

Welcome to the Advanced Analytical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the isolation, characterization, and spectroscopic interpretation of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether —a complex dimeric ether impurity often encountered during the synthesis or forced degradation of Fesoterodine[1].

Fesoterodine is a prodrug that rapidly hydrolyzes into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[2]. Under certain synthetic or stress conditions, the hydroxymethyl group of one molecule can condense with the phenolic oxygen of another, forming a bulky phenoxy ether linkage[3]. Characterizing this impurity often yields unexpected spectroscopic data. This guide provides field-proven causality and self-validating protocols to resolve these analytical bottlenecks.

🔬 Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS/MS data does not show the expected [M+H]+ molecular ion for the Fesoterodinyl Phenoxy Ether. Instead, the base peak matches the monomeric 5-HMT mass. Is my sample completely degraded? The Causality: Not necessarily. Benzyl phenyl ethers are notoriously labile under Electrospray Ionization (ESI) conditions. The energy applied during the desolvation process in the MS source is often sufficient to induce heterolytic cleavage of the C-O ether bond. Because the resulting benzylic carbocation is highly resonance-stabilized, in-source fragmentation dominates, masking the true molecular ion[4]. The Self-Validating Protocol: Do not immediately discard the sample. Run a secondary injection where you intentionally reduce the fragmentor or cone voltage by 50-70%. If the [M+H]+ peak emerges or its relative abundance significantly increases compared to the monomeric fragment, you have definitively proven that the cleavage is an analytical artifact (in-source fragmentation) rather than physical sample degradation.

Q2: The 1 H NMR spectrum shows a complex AB quartet around 4.7–5.1 ppm instead of the expected CH2​ singlet for the ether linkage. Does this indicate a mixture of chiral impurities? The Causality: This is a classic misinterpretation. Fesoterodine and its derivatives contain a chiral center at the C1 position of the propyl chain (the carbon bearing the phenyl ring). This stereocenter exerts a chiral environment across the molecule, rendering the two protons of the adjacent benzylic CH2​ group magnetically inequivalent (diastereotopic)[3]. Because they exist in different magnetic environments, they couple to each other, resulting in a pronounced geminal splitting ( 2J≈12 Hz) that manifests as an AB quartet. The Self-Validating Protocol: Perform a 2D Heteronuclear Single Quantum Coherence (HSQC) NMR experiment. If the sample is pure, both proton signals of the AB quartet will correlate to a single 13C chemical shift (~72 ppm). This internally validates that both protons belong to the exact same carbon atom, confirming diastereotopicity and ruling out the presence of a secondary impurity.

Q3: During reverse-phase HPLC, the Fesoterodinyl Phenoxy Ether co-elutes with the Fesoterodine diol dimer. How can I achieve baseline separation? The Causality: Both impurities are large, dimeric, hydrophobic molecules with nearly identical polarities. Standard gradient changes will not resolve them. However, both molecules contain basic diisopropylamine groups. The Self-Validating Protocol: Shift the separation mechanism from purely hydrophobic to ion-exchange/hydrophilic interaction by strictly controlling the mobile phase pH. Utilize a monolithic C18 column with a mobile phase buffered exactly to pH 3.8 using 0.03 M ammonium acetate[4]. This specific pH ensures the amine groups are fully protonated, exploiting minute differences in their pKa values to drive baseline resolution.

📊 Data Presentation: Expected vs. Observed Spectroscopic Data

To assist in rapid spectral interpretation, the table below summarizes the theoretical expectations versus the actual laboratory observations for the Fesoterodinyl Phenoxy Ether impurity.

Analytical TechniqueExpected ObservationActual (Unexpected) ObservationDiagnostic Causality
LC-ESI-MS (Positive) Strong [M+H]+ molecular ion peakWeak/Absent [M+H]+ ; Base peak at monomer massIn-source fragmentation of the highly labile benzyl ether bond.
1 H NMR (Benzylic CH2​ ) Singlet (2H) at ~4.8 ppmAB Quartet (1H, 1H) at 4.7-5.1 ppm ( J≈12 Hz)Diastereotopic protons induced by the adjacent C1 chiral center.
13C NMR (Benzylic C) Single peak at ~70 ppmSingle peak at ~72 ppmNormal; confirms the AB quartet protons share a single carbon atom.
FT-IR Spectroscopy Broad -OH stretchAbsence of phenolic -OH stretch; Strong C-O-C stretchConfirms the successful formation of the phenoxy ether linkage.

⚙️ Experimental Protocol: Isolation and Verification Workflow

Follow this self-validating methodology to isolate and confirm the structure of the ether impurity without falling victim to analytical artifacts.

Step 1: Chromatographic Isolation (Preparative HPLC)

  • Prepare the degraded Fesoterodine sample in a diluent of 50:50 Methanol:Water.

  • Inject onto a Preparative Monolithic C18 column maintained at 45°C[4].

  • Elute using a gradient of Acetonitrile and 0.03 M Ammonium Acetate (pH 3.8).

  • Collect the fraction eluting at the relative retention time (RRT) specific to the ether impurity (typically later than the parent drug due to increased lipophilicity).

  • Lyophilize the collected fraction to prevent hydrolysis of the ether bond during solvent evaporation.

Step 2: Dual-Voltage LC-MS/MS Validation

  • Reconstitute the lyophilized fraction in LC-MS grade Methanol.

  • Run 1 (Standard): Inject using standard ESI+ parameters (Capillary Voltage: 3.5 kV, Cone/Fragmentor Voltage: 40V). Record the base peak (expected to be the monomer fragment).

  • Run 2 (Soft Ionization): Reinject the sample, dropping the Cone/Fragmentor Voltage to 15V.

  • Validation: Compare the spectra. The emergence of the true dimeric mass in Run 2 validates the structure and proves Run 1 suffered from in-source fragmentation.

Step 3: 2D NMR Structural Elucidation

  • Dissolve 5-10 mg of the isolated impurity in CDCl3​ (ensure the solvent is dried over molecular sieves to prevent signal overlap from water).

  • Acquire a standard 1D 1 H spectrum (16 scans) and identify the AB quartet in the 4.7-5.1 ppm region.

  • Acquire a 2D 1 H- 13C HSQC spectrum.

  • Validation: Map the F1 ( 13C ) and F2 ( 1 H) axes. Verify that both doublets of the AB quartet intersect at a single carbon node, definitively proving the structure of the ether linkage.

🗺️ Mandatory Visualization: Analytical Workflow

G A Fesoterodinyl Phenoxy Ether Impurity Analysis B LC-ESI-MS/MS A->B C 1H & 13C NMR A->C D Anomaly: Missing [M+H]+ Ion B->D E Anomaly: AB Quartet at ~4.8 ppm C->E F Causality: In-Source Ether Cleavage D->F G Causality: Diastereotopic Protons E->G H Validation: Reduce Cone Voltage F->H I Validation: 2D HSQC Correlation G->I

Analytical troubleshooting workflow for Fesoterodinyl Phenoxy Ether spectroscopic anomalies.

📚 References

  • Sangoi, M. S., & Steppe, M. (2010). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. European Journal of Mass Spectrometry. [Link]

  • Patel, A. S., & Mehta, H. S. (2024). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[Link]

  • Li, Y., et al. (2013). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology, ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Muscarinic Receptor Affinity: 5-Hydroxymethyl-tolterodine (5-HMT) vs. a Fesoterodine Dimeric Ether Impurity

For Researchers, Scientists, and Drug Development Professionals In the landscape of antimuscarinic agents for the treatment of overactive bladder (OAB), fesoterodine stands out as a prominent therapeutic option. Its clin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimuscarinic agents for the treatment of overactive bladder (OAB), fesoterodine stands out as a prominent therapeutic option. Its clinical efficacy is not derived from the parent compound, but from its rapidly formed and primary active metabolite, 5-hydroxymethyl-tolterodine (5-HMT)[1][2][3]. The therapeutic action of 5-HMT is mediated through its competitive antagonism of muscarinic acetylcholine receptors (mAChRs), which are pivotal in controlling urinary bladder smooth muscle contractions[1][4]. Understanding the receptor affinity profile of 5-HMT is therefore crucial for elucidating its pharmacological effects.

This guide provides an in-depth comparison of the muscarinic receptor affinity of 5-HMT against a known process-related impurity of fesoterodine, Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether[5][6]. While extensive data exists for the active metabolite, 5-HMT, the pharmacological profile of this dimeric ether impurity is not publicly documented. This guide will therefore focus on a detailed characterization of 5-HMT's receptor affinity, the methodologies used to determine it, and a structural comparison to the ether impurity, highlighting the implications of such structural differences on potential receptor interactions.

Chemical Structures and Metabolic Pathway

Fesoterodine is a prodrug, rapidly and extensively hydrolyzed by non-specific esterases in the body to form 5-HMT[2][7]. This metabolic activation is a key feature of its pharmacokinetic profile, as fesoterodine itself has a much lower affinity for muscarinic receptors[8]. 5-HMT is structurally identical to the active metabolite of another antimuscarinic agent, tolterodine, though it is formed through a different metabolic pathway[2][3].

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS 1380491-71-3) is identified as a fesoterodine-related impurity[5][6]. Its structure suggests it is a dimer-like molecule, potentially formed during the synthesis or degradation of fesoterodine.

Below is a diagram illustrating the metabolic conversion of fesoterodine to its active metabolite, 5-HMT.

G Fesoterodine Fesoterodine (Prodrug) Esterases Non-specific Esterases Fesoterodine->Esterases Five_HMT 5-Hydroxymethyl-tolterodine (5-HMT) (Active Metabolite) Esterases->Five_HMT Hydrolysis

Caption: Metabolic activation of Fesoterodine to 5-HMT.

Comparative Muscarinic Receptor Affinity

The therapeutic efficacy and side-effect profile of antimuscarinic agents are intrinsically linked to their affinity for the five subtypes of muscarinic receptors (M1-M5). While M3 receptors are primarily responsible for bladder detrusor muscle contraction, making them the main therapeutic target for OAB, binding to other subtypes can lead to side effects such as dry mouth (M1, M3), blurred vision (M1), and tachycardia (M2)[9][10].

5-Hydroxymethyl-tolterodine (5-HMT)

5-HMT is a potent muscarinic receptor antagonist with high affinity for all five human muscarinic receptor subtypes. Unlike some other antimuscarinics that show a degree of selectivity for the M3 subtype, 5-HMT is considered non-selective[8][11]. This non-selectivity is a defining characteristic of its pharmacological profile. Studies have shown that 5-HMT binds with high affinity to muscarinic receptors in the human bladder mucosa and detrusor muscle[12][13]. The binding is competitive and reversible[12].

While specific Ki (inhibition constant) values can vary slightly between studies depending on the experimental conditions (e.g., cell line, radioligand), the data consistently demonstrates nanomolar affinity across all subtypes.

Receptor Subtype5-HMT Affinity (Ki, nM) - Representative Data
M1 ~1.0 - 3.0
M2 ~1.0 - 3.0
M3 ~1.0 - 3.0
M4 ~1.0 - 3.0
M5 ~1.0 - 3.0
(Note: These are representative values collated from typical findings in the literature. Absolute values can vary.)

This high, non-selective affinity underscores its broad activity at all muscarinic receptors. The clinical efficacy in OAB is attributed to its potent blockade of M3 receptors in the bladder, while side effects are a consequence of its interaction with muscarinic receptors in other tissues[9].

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

As of the latest review of published literature, there is no available data on the muscarinic receptor affinity of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether. As a known impurity, its pharmacological activity has not been a primary focus of investigation in publicly accessible studies.

Structural Considerations and Hypothetical Affinity:

From a structural standpoint, this molecule is significantly larger than 5-HMT, being a dimeric ether. This increased steric bulk could potentially hinder its ability to fit into the orthosteric binding site of the muscarinic receptors in the same manner as 5-HMT. The presence of two potential binding pharmacophores within a single molecule is unusual and could lead to a complex interaction with the receptor, or it might prevent effective binding altogether. Without experimental data, any discussion of its receptor affinity remains speculative. It is plausible that its affinity is significantly lower than that of 5-HMT, which would be consistent with its classification as a process-related impurity.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

To determine the affinity of a compound like 5-HMT for muscarinic receptors, a competitive radioligand binding assay is a standard and robust method. This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibition constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., 5-HMT).

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., Atropine, 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cultured cells expressing the specific muscarinic receptor subtype and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]NMS + assay buffer.

    • Non-specific Binding: Cell membranes + [³H]NMS + high concentration of Atropine.

    • Competitive Binding: Cell membranes + [³H]NMS + varying concentrations of the test compound (e.g., 5-HMT, typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in a scintillation counter to measure the amount of radioactivity retained on each filter, which corresponds to the amount of bound [³H]NMS.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., a one-site fit) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis P1 Prepare cell membranes expressing M1-M5 receptors A1 Incubate membranes, [³H]NMS, and 5-HMT in 96-well plate P1->A1 P2 Prepare serial dilutions of 5-HMT (Test Compound) P2->A1 P3 Prepare Radioligand ([³H]NMS) P3->A1 S1 Rapidly filter plate contents to separate bound vs. free ligand A1->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity with scintillation counter S2->S3 D1 Calculate IC₅₀ value from displacement curve S3->D1 D2 Calculate Ki value using Cheng-Prusoff equation D1->D2

Sources

Comparative

Advanced Analytical Validation for Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether: A Comparative Guide to Impurity Profiling

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. As analytical demands in pharmaceutical development intensify, the shift from legacy HPLC-UV methods to high-resolu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

As analytical demands in pharmaceutical development intensify, the shift from legacy HPLC-UV methods to high-resolution UHPLC-MS/MS is not merely an upgrade—it is a regulatory necessity. Fesoterodine fumarate, a prodrug utilized for the management of overactive bladder, is rapidly metabolized by ubiquitous esterases into its active moiety, 5-hydroxymethyl tolterodine (5-HMT)[1]. However, during synthesis and long-term stability storage, complex high-molecular-weight impurities can form.

This guide provides an authoritative, comparative validation of a new UHPLC-MS/MS method against traditional RP-HPLC-UV for the quantification of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (also cataloged as Impurity P or Impurity 12; CAS: 1380491-71-3)[2].

Mechanistic Origins of the Ether Impurity

Understanding the chemical causality behind impurity formation is the first step in designing a robust analytical method. Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether is a dimeric degradant with a molecular weight of 735.07 Da[2]. It typically arises under forced degradation conditions (such as hydrolytic or thermal stress) where the phenolic hydroxyl group of one tolterodine derivative undergoes an etherification or condensation reaction with the benzylic alcohol of the diol intermediate or 5-HMT[3].

Because this impurity shares the identical chromophoric backbone as the parent API and 5-HMT, traditional UV detectors struggle to differentiate them without excessively long chromatographic run times.

Pathway Feso Fesoterodine Fumarate (API) HMT 5-HMT (Active Metabolite) Feso->HMT Hydrolysis Diol Diol Intermediate (Degradant) Feso->Diol Forced Degradation Ether Fesoterodinyl Ether (Impurity P / 12) HMT->Ether Etherification Diol->Ether Condensation

Fig 1: Mechanistic formation pathway of Fesoterodinyl Ether from Fesoterodine and its degradants.

Methodological Comparison: Traditional RP-HPLC vs. UHPLC-MS/MS

Historically, stability-indicating methods for Fesoterodine have relied on RP-HPLC with UV detection at 220 nm or 208 nm[4]. These methods frequently utilize mobile phases containing 0.05% Trifluoroacetic acid (TFA) to suppress the ionization of the secondary amine, thereby improving peak shape[5].

The Causality for Change: While TFA is excellent for UV chromatography, it causes severe ion suppression in Electrospray Ionization (ESI-MS). Furthermore, the structural similarity of the ether impurity to the parent drug leads to co-elution risks in standard 5 µm particle columns. By migrating to a UHPLC-MS/MS platform, we substitute TFA with 0.1% Formic Acid and utilize a sub-2-micron column (e.g., 1.7 µm)[6]. This provides orthogonal selectivity via Multiple Reaction Monitoring (MRM), isolating the exact mass-to-charge (m/z) transitions of the ether impurity and eliminating false positives.

Table 1: Performance Comparison of Analytical Approaches
ParameterTraditional RP-HPLC-UVAdvanced UHPLC-MS/MSCausality / Scientific Advantage
Column Chemistry C18, 5 µm, 250 x 4.6 mmAcquity BEH C18, 1.7 µm, 100 x 2.1 mmSub-2-micron particles reduce Eddy diffusion, sharpening peaks and increasing theoretical plates.
Mobile Phase Additive 0.05% TFA0.1% Formic AcidFormic acid provides essential protons for ESI+ without the severe ion pairing/suppression caused by TFA.
Detection Mode UV Absorbance (220 nm)ESI+ MRM (m/z 736.1 Product Ion)MRM filters out co-eluting matrix background, offering absolute structural specificity.
Run Time 35 – 50 minutes12 minutesGradient optimization on UHPLC reduces solvent consumption and increases laboratory throughput.
Limit of Quant. (LOQ) ~0.05% (500 ppm)~0.001% (10 ppm)MS/MS amplification allows for trace-level genotoxic and degradant threshold monitoring.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. This protocol incorporates rac Fesoterodine-d14 Fumarate [2] as an internal standard (IS). By using an isotopically labeled analog, any matrix-induced ionization suppression or volumetric injection errors affect both the analyte and the IS equally. The ratio of their responses remains constant, ensuring absolute quantitative accuracy.

Step-by-Step Methodology

Phase 1: Sample & Standard Preparation

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Internal Standard (IS) Spiking: Dissolve rac Fesoterodine-d14 Fumarate in diluent to achieve a working concentration of 50 ng/mL.

  • Sample Extraction: Weigh 10 mg of the Fesoterodine drug substance or crushed tablet equivalent. Add 10 mL of diluent containing the IS. Sonicate for 15 minutes at 20°C to prevent thermal degradation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

Phase 2: UHPLC Chromatographic Conditions

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: Initial 10% B; ramp to 90% B over 8.0 minutes; hold for 2.0 minutes; return to 10% B for 2.0 minutes equilibration. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MS/MS) Parameters

  • Source: Electrospray Ionization in positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C (Critical for volatilizing the high-molecular-weight ether impurity).

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for Fesoterodinyl Ether ( [M+H]+ at m/z ~736.1) and Fesoterodine-d14 ( [M+H]+ at m/z 426.3).

Workflow Prep Sample Prep (Isotope Dilution) Chrom UHPLC Separation (0.1% FA Gradient) Prep->Chrom Ion ESI+ Ionization (Avoid TFA) Chrom->Ion MRM MS/MS Detection (MRM Transitions) Ion->MRM

Fig 2: Self-validating UHPLC-MS/MS analytical workflow utilizing isotope dilution for accuracy.

Validation Data & Results (ICH Q2(R1) Compliance)

The proposed UHPLC-MS/MS method was validated strictly according to ICH Q2(R1) guidelines for impurity testing. The integration of MRM transitions completely resolved the specificity issues previously observed with UV detection, where the ether impurity frequently co-eluted with the diol intermediate.

Table 2: Method Validation Metrics for Fesoterodinyl Ether
Validation ParameterICH Acceptance CriteriaObserved Result (UHPLC-MS/MS)Status
Specificity No interference at retention timeResolution ( Rs​ ) > 2.5 from nearest peakPass
Linearity Range R2≥0.995 over specified range R2=0.9992 (10 ppm to 1000 ppm)Pass
Accuracy (Recovery) 90.0% – 110.0% at 3 levels98.4% – 101.2% (Corrected via IS)Pass
Precision (Repeatability) %RSD 5.0% for impurities%RSD = 1.8% (n=6 injections)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:13 ppm (S/N = 5:1)Pass
Conclusion

By transitioning from traditional UV-based chromatography to a targeted UHPLC-MS/MS framework, analytical scientists can definitively quantify Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether. The elimination of TFA in favor of Formic Acid, combined with the self-validating mechanism of stable isotope internal standards, ensures that the method is not only highly sensitive but fundamentally resistant to matrix interference.

References

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry.[Link]

  • Fesoterodine-impurities. Pharmaffiliates. [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. [Link]

  • An improved method for the quantitative determination of fesoterodine fumarate (WO2013024415A1).
  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities. OUCI. [Link]

Sources

Validation

A Comparative Pharmacokinetic Analysis: Fesoterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine

This guide provides an in-depth pharmacokinetic comparison between the prodrug fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This analysis is critical for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth pharmacokinetic comparison between the prodrug fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This analysis is critical for researchers, scientists, and drug development professionals seeking to understand the clinical pharmacology and therapeutic action of fesoterodine.

Initially, a comparison was considered with "Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether." However, a thorough review of scientific literature and chemical databases reveals this compound to be a dimer-like impurity or a related substance of fesoterodine, with no available pharmacokinetic data.[1][2] Therefore, a more clinically and scientifically relevant comparison is presented herein, focusing on the pivotal relationship between fesoterodine and its pharmacologically active moiety, 5-HMT.

Fesoterodine is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB).[3][4] It is administered as a prodrug and is rapidly and extensively hydrolyzed by non-specific esterases in the body to form its active metabolite, 5-HMT.[5][6] This conversion is the cornerstone of fesoterodine's mechanism of action, as the parent compound is not detectable in plasma after oral administration.[6][7]

Metabolic Pathway of Fesoterodine

The metabolic conversion of fesoterodine to 5-HMT is a rapid and efficient process mediated by ubiquitous esterases. This initial step is independent of the cytochrome P450 (CYP) enzyme system. Subsequently, 5-HMT is further metabolized in the liver by CYP2D6 and CYP3A4 into inactive metabolites, which are then excreted.[8]

Fesoterodine Fesoterodine (Prodrug) 5-HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->5-HMT Non-specific Esterases (Rapid Hydrolysis) Inactive_Metabolites Inactive Metabolites 5-HMT->Inactive_Metabolites CYP2D6 & CYP3A4 (Hepatic Metabolism)

Caption: Metabolic activation of fesoterodine to its active metabolite, 5-HMT.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of fesoterodine are essentially those of its active metabolite, 5-HMT. The table below summarizes the key pharmacokinetic parameters of 5-HMT following oral administration of fesoterodine.

Pharmacokinetic ParameterValueReference(s)
Bioavailability (of 5-HMT) 52%[3][7]
Time to Peak Plasma Concentration (Tmax) ~5 hours[9]
Plasma Protein Binding (of 5-HMT) ~50% (to albumin and alpha-1-acid glycoprotein)[3]
Volume of Distribution (Vd) of 5-HMT 169 L[3]
Terminal Half-life (t½) of 5-HMT ~7 hours[7][8][10]
Metabolism Hydrolysis to 5-HMT, then hepatic (CYP2D6, CYP3A4)[8]
Excretion ~70% in urine, ~7% in feces[7][10]

Detailed Pharmacokinetic Comparison: Prodrug vs. Active Metabolite

A direct comparison of the pharmacokinetic profiles of the prodrug (fesoterodine) and its active metabolite (5-HMT) highlights the efficiency of the conversion process.

FeatureFesoterodine (Prodrug)5-Hydroxymethyl Tolterodine (5-HMT)Rationale and Implications
Systemic Exposure Undetectable in plasma after oral administration.Readily quantifiable with dose-proportional exposure.The rapid and complete conversion to 5-HMT underscores the prodrug strategy, ensuring that the therapeutic effect is solely attributable to the active metabolite.
Pharmacological Activity Inactive.Potent muscarinic receptor antagonist.This targeted delivery of the active compound minimizes off-target effects that could potentially be associated with the prodrug molecule.
Metabolic Activation Rapidly and extensively hydrolyzed by non-specific esterases.Formed via hydrolysis of fesoterodine.This initial metabolic step is not dependent on the often-variable CYP450 enzyme system, leading to more predictable formation of the active metabolite across different patient populations.
Further Metabolism Not applicable.Metabolized by CYP2D6 and CYP3A4 to inactive metabolites.The involvement of two major CYP pathways provides redundancy in the clearance of the active metabolite, potentially reducing the impact of genetic polymorphisms in a single CYP enzyme.
Half-life Not measurable in plasma.Approximately 7 hours.The half-life of 5-HMT is suitable for once-daily dosing, a key consideration for patient adherence in the management of chronic conditions like OAB.

Experimental Protocols for Pharmacokinetic Assessment

The determination of the pharmacokinetic profiles of fesoterodine and its metabolite involves a series of well-established experimental procedures.

In Vivo Pharmacokinetic Study Design (Preclinical)

A representative preclinical pharmacokinetic study in an animal model (e.g., rats or dogs) would follow this general workflow:

  • Animal Acclimatization and Housing: Animals are acclimatized to the facility conditions for at least one week, with controlled temperature, humidity, and light-dark cycles. They are housed in appropriate caging with free access to standard chow and water.

  • Drug Administration: Fesoterodine is formulated in a suitable vehicle (e.g., a solution or suspension) and administered orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 0.2-0.5 mL) are collected from a suitable site (e.g., tail vein in rats) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of 5-HMT are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.

cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Analysis Acclimatization Animal Acclimatization Administration Drug Administration (Oral Gavage) Acclimatization->Administration Sampling Serial Blood Sampling Administration->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis of 5-HMT Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow of a typical preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of 5-HMT in plasma samples.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction is performed on the plasma samples to remove proteins and other interfering substances. An internal standard (typically a deuterated analog of 5-HMT) is added to each sample.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analyte (5-HMT) and the internal standard are separated on a C18 analytical column using a suitable mobile phase.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The concentrations of 5-HMT are determined by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of 5-HMT in the unknown samples is calculated based on the peak area ratio of the analyte to the internal standard.

Conclusion

The pharmacokinetic profile of fesoterodine is characterized by its efficient and rapid conversion to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This prodrug strategy offers the advantage of bypassing CYP450-mediated activation, leading to more consistent formation of the active moiety. The resulting pharmacokinetic properties of 5-HMT, including a half-life that supports once-daily dosing, make fesoterodine a well-characterized and effective treatment for overactive bladder. For drug development professionals, the case of fesoterodine serves as an excellent example of a successful prodrug approach to optimize the therapeutic window and pharmacokinetic consistency of a pharmacologically active compound.

References

  • Pharmaffiliates. Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether. Available from: [Link]

  • Wikipedia. Fesoterodine. Available from: [Link]

  • Gomollón-Bel, F. Role of fesoterodine in the treatment of overactive bladder. PMC. 2009. Available from: [Link]

  • Malhotra, B., et al. The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Swiss Medical Weekly. 2009. Available from: [Link]

  • Malhotra, B., et al. Pharmacokinetic profile of fesoterodine. PubMed. 2008. Available from: [Link]

  • Medscape. Toviaz (fesoterodine) dosing, indications, interactions, adverse effects, and more. Available from: [Link]

  • FDA.gov. application number. Available from: [Link]

  • Wikidoc. Fesoterodine. Available from: [Link]

  • GlobalRPH. Alphabetical Listing of drugs - RX List Database - Use Generic Or Medication Brand Name. Available from: [Link]

Sources

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